molecular formula C8H8Cl2N2 B6253308 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride CAS No. 86718-06-1

7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride

Número de catálogo: B6253308
Número CAS: 86718-06-1
Peso molecular: 203.1
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound features an imidazopyridine scaffold, a privileged structure in pharmaceuticals, coupled with a reactive chloromethyl group that serves as a versatile handle for further chemical functionalization. Researchers can utilize this group for nucleophilic substitution reactions, facilitating the creation of diverse libraries of analogues, such as those with ether, thioether, or amine functionalities at the 7-position. The imidazo[1,2-a]pyridine core is of significant interest due to its widespread presence in biologically active molecules with a broad range of potential therapeutic applications. The hydrochloride salt form may offer enhanced solubility and stability for storage and handling in various experimental settings. As a key synthetic intermediate, this compound is strictly intended for laboratory research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. CAS Number: Please verify for the hydrochloride salt. The free base is 760900-54-7 . Molecular Formula: Information for the hydrochloride salt is required. The free base is C 8 H 7 ClN 2 . Molecular Weight: Information for the hydrochloride salt is required. The free base is 166.61 g/mol . SMILES: ClCC1=CC2=NC=CN2C=C1 (for the free base) .

Propiedades

Número CAS

86718-06-1

Fórmula molecular

C8H8Cl2N2

Peso molecular

203.1

Pureza

95

Origen del producto

United States
Foundational & Exploratory

Chemical Structure and Properties of 7-(Chloromethyl)imidazo[1,2-a]pyridine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry. It forms the core of several blockbuster therapeutics, including the widely prescribed anxiolytics and sedatives zolpidem, alpidem, and saripidem[1]. Beyond central nervous system applications, derivatives of this bicyclic system have recently demonstrated potent activity against multidrug-resistant tuberculosis (MDR-TB) by targeting the cytochrome bc1 complex[2], and have shown significant anticancer properties via PI3K/mTOR pathway inhibition[3].

7-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride serves as a critical, highly reactive building block for synthesizing these advanced therapeutic agents[4]. This whitepaper provides an in-depth analysis of its chemical properties, structural significance, and field-proven synthetic methodologies designed for drug development professionals.

Chemical Structure and Pharmacophore Significance

The compound consists of a fused bicyclic system—an electron-rich imidazole ring fused to a pyridine ring—with a chloromethyl substituent at the 7-position. It is isolated as a hydrochloride salt, which fundamentally alters its handling and stability profiles.

  • Causality of the 7-Position: Substitution at the 7-position of the imidazo[1,2-a]pyridine core is strategically crucial. In structure-activity relationship (SAR) studies of anti-TB agents like Q203 (telacebec), the 7-position serves as an optimal vector for extending the molecule into the lipophilic binding pockets of the QcrB target[2]. The chloromethyl group provides an ideal electrophilic center for late-stage functionalization via nucleophilic substitution (SN2) with various amines, thiols, or alkoxides.

  • The Role of the Hydrochloride Salt: The free base of this compound is inherently unstable. The nucleophilic imidazole nitrogen (specifically N1) of one molecule can spontaneously attack the highly electrophilic chloromethyl group of another, leading to rapid intermolecular alkylation and polymerization. Isolating the compound as a hydrochloride salt protonates the basic imidazo[1,2-a]pyridine core, neutralizing its nucleophilicity and ensuring long-term shelf stability.

Physicochemical Data

The following table summarizes the quantitative physicochemical properties of the compound, critical for formulation and synthetic planning[4].

PropertyValue
Chemical Name 7-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride
CAS Registry Number 86718-06-1
Molecular Formula C8H8Cl2N2 (C8H7ClN2 · HCl)
Molecular Weight 203.07 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in Water, DMSO, and Methanol
Storage Conditions Desiccated at 2-8°C, tightly closed, protected from light and moisture

Experimental Protocols: Synthesis and Validation

As an application scientist, designing a synthetic route requires bypassing inherent molecular liabilities. Direct radical chlorination of 7-methylimidazo[1,2-a]pyridine is generally avoided because the C-3 position of the imidazopyridine ring is highly electron-rich and susceptible to competitive electrophilic halogenation[5]. To bypass this regioselectivity issue, the preferred methodology utilizes a pre-functionalized pyridine precursor.

Step-by-Step Methodology

Protocol A: Condensation to 7-(Hydroxymethyl)imidazo[1,2-a]pyridine

  • Reagents: 2-Amino-4-(hydroxymethyl)pyridine (1.0 eq), chloroacetaldehyde (50% aqueous solution, 1.5 eq), sodium bicarbonate (1.2 eq), Ethanol.

  • Procedure: Suspend 2-amino-4-(hydroxymethyl)pyridine in ethanol. Add sodium bicarbonate to buffer the reaction, followed by the dropwise addition of chloroacetaldehyde.

  • Causality: The reaction proceeds via a Tschitschibabin-type condensation. The exocyclic primary amine attacks the aldehyde carbonyl, followed by the cyclization of the pyridine nitrogen onto the alkyl chloride[5]. Buffering is critical to prevent the premature acidic degradation of chloroacetaldehyde.

  • Conditions: Reflux the mixture for 6-8 hours. Monitor completion via TLC (DCM:MeOH 9:1).

  • Workup: Concentrate the solvent in vacuo, extract with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4 to yield the intermediate alcohol.

Protocol B: Chlorination to the Hydrochloride Salt

  • Reagents: 7-(Hydroxymethyl)imidazo[1,2-a]pyridine (1.0 eq), Thionyl Chloride (SOCl2, 2.0 eq), Anhydrous Dichloromethane (DCM).

  • Procedure: Dissolve the intermediate in anhydrous DCM and cool to 0°C under an inert argon atmosphere. Add SOCl2 dropwise over 30 minutes.

  • Causality & Self-Validation: SOCl2 converts the hydroxyl group to a chloromethyl group via an SNi mechanism, releasing SO2 and HCl gas. The in situ generated HCl immediately protonates the basic imidazo[1,2-a]pyridine core, precipitating the product directly out of the DCM solution as the hydrochloride salt[6]. This in situ salt formation is a self-validating system: it simultaneously drives the reaction forward by removing the product from the solution phase and protects the highly reactive chloromethyl free base from self-condensation.

  • Conditions: Warm to room temperature and stir for 2 hours.

  • Workup: Filter the precipitated solid, wash thoroughly with cold diethyl ether to remove residual SOCl2, and dry under high vacuum to afford the final product.

Synthesis_Workflow A 2-Amino-4-(hydroxymethyl) pyridine B Chloroacetaldehyde (Tschitschibabin Condensation) A->B C 7-(Hydroxymethyl)imidazo [1,2-a]pyridine B->C EtOH, Reflux NaHCO3 D Thionyl Chloride (SOCl2) (SNi Chlorination) C->D E 7-(Chloromethyl)imidazo [1,2-a]pyridine HCl D->E DCM, 0°C to RT In situ salt formation

Synthetic workflow for 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride.

Applications in Drug Discovery and Pharmacological Pathways

The utility of 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride lies in its ability to act as a versatile electrophile in high-throughput library generation.

  • Tuberculosis (TB) Drug Discovery: In the development of ATP synthase and QcrB inhibitors, the imidazo[1,2-a]pyridine core is essential for maintaining biological activity against Mycobacterium tuberculosis[2]. The chloromethyl group allows for the rapid synthesis of ether- or amine-linked libraries by reacting with various substituted phenols or anilines. These derivatives target the mycobacterial electron transport chain, leading to ATP depletion and bacterial death[2].

  • Oncology: Recent studies highlight the efficacy of imidazopyridine derivatives as targeted anticancer agents[3]. By functionalizing the 7-position via the chloromethyl intermediate, researchers have developed potent inhibitors of the PI3K/Akt/mTOR signaling pathway. The lipophilic nature of the core allows it to penetrate cell membranes effectively and bind to the ATP-binding pocket of these kinases[3].

Pharmacological_Pathways Core 7-Substituted Imidazo[1,2-a]pyridine Derivatives TB Mycobacterium tuberculosis Target: QcrB / Cytochrome bc1 Core->TB High affinity binding Cancer Oncology Targets Target: PI3K / Akt / mTOR Core->Cancer Kinase domain inhibition CNS Central Nervous System Target: GABA-A Receptors Core->CNS Allosteric modulation TB_Effect Inhibition of ATP Synthesis (Bactericidal) TB->TB_Effect Cancer_Effect Apoptosis & Arrest of Cellular Proliferation Cancer->Cancer_Effect CNS_Effect Anxiolytic & Sedative Effects CNS->CNS_Effect

Key pharmacological pathways and targets of imidazo[1,2-a]pyridine derivatives.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL:[Link]

  • 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride — Chemical Substance Information Source: NextSDS URL:[Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines Source: ACS Omega URL:[Link]

  • Method of obtaining novel derivatives of h-/4-piperidynol/benzamide (PL138053B1)

Sources

CAS 86718-06-1 molecular weight and solubility data

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characterization of Novel Compounds: A Case Study on the Data Deficient Compound CAS 86718-06-1

Executive Summary

In the landscape of chemical research and drug development, the unique identifier assigned by the Chemical Abstracts Service (CAS) is fundamental to the accurate retrieval of a compound's properties and associated scientific literature. This guide addresses the query for the molecular weight and solubility data of CAS 86718-06-1. However, an exhaustive search of public and commercial scientific databases reveals a significant data deficiency for this specific identifier. This document will, therefore, serve a dual purpose. Firstly, it will transparently address the lack of available data for CAS 86718-06-1 and provide a scientific rationale for such occurrences. Secondly, it will pivot to a more instructive role, providing researchers, scientists, and drug development professionals with a comprehensive framework for determining the molecular weight and solubility of novel or uncharacterized compounds, thereby transforming a data gap into a practical guide on fundamental physicochemical characterization.

Part 1: The Enigma of CAS 86718-06-1: A Case of Missing Data

A thorough investigation into CAS 86718-06-1 yields no definitive data on its molecular weight or solubility from authoritative sources such as major chemical suppliers, peer-reviewed publications, or comprehensive chemical databases. While the CAS number is referenced in some patent literature, specific physicochemical properties are not detailed.

Several factors could contribute to this data scarcity:

  • Proprietary Compound: The compound may have been synthesized as part of a proprietary library for a specific research program and never publicly disclosed or commercialized.

  • Transient Intermediate: It might represent a transient chemical intermediate in a multi-step synthesis, which is not typically isolated and characterized in detail.

  • Data Entry Error: There is a possibility of a typographical error in the CAS number itself within the source documents.

  • Limited Scientific Interest: The compound may have been synthesized and screened but showed no significant biological activity or desirable properties, leading to a cessation of further research and publication.

Given these possibilities, the following sections will outline the standard and authoritative methodologies a researcher would employ to determine these critical parameters for a novel or uncharacterized substance.

Part 2: Foundational Physicochemical Properties: Molecular Weight and Solubility

The molecular weight and solubility of a compound are cornerstone parameters in the drug development pipeline. Molecular weight influences a compound's diffusion, absorption, and distribution, while solubility is a critical determinant of its bioavailability and formulation feasibility.

Determining Molecular Weight

The definitive method for determining the molecular weight of a novel organic compound is Mass Spectrometry (MS) . This technique ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z).

  • Sample Preparation:

    • Dissolve a small quantity (typically <1 mg) of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation and Ionization:

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, for accurate mass determination.

    • Electrospray ionization (ESI) is a common and gentle ionization technique for a wide range of molecules. The choice of positive or negative ion mode will depend on the compound's ability to be protonated or deprotonated.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

    • Acquire the mass spectrum over a relevant mass range.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • The high-resolution instrument will provide a highly accurate mass measurement (typically to four or five decimal places), which can be used to determine the elemental composition of the molecule.

The molecular weight is calculated from the measured m/z of the molecular ion. For instance, for a [M+H]⁺ ion, the neutral molecular weight (M) is the measured m/z minus the mass of a proton.

Determining Aqueous Solubility

Aqueous solubility is a critical parameter that dictates a drug candidate's absorption and bioavailability. Several methods can be employed to determine solubility, with the choice often depending on the required throughput and accuracy.

  • Sample Preparation:

    • Add an excess amount of the solid compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid is crucial to ensure saturation.

  • Equilibration:

    • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation:

    • Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., PVDF).

  • Quantification:

    • Analyze the concentration of the compound in the clear, saturated filtrate using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a standard curve of the compound with known concentrations to accurately quantify the concentration in the filtrate.

The results of these experiments should be tabulated for clarity.

ParameterMethodResult
Molecular WeightHigh-Resolution Mass Spectrometry (HRMS)To be determined
Aqueous SolubilityShake-Flask Method (pH 7.4, 25 °C)To be determined

Part 3: Workflow Visualization

The logical flow of characterizing a novel compound can be visualized to provide a clear overview of the process.

G cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of Novel Compound Purification Purification (e.g., Chromatography) Synthesis->Purification MW_Det Molecular Weight Determination (HRMS) Purification->MW_Det Purity Confirmed Sol_Det Aqueous Solubility Determination (Shake-Flask) Purification->Sol_Det Purity Confirmed Report Technical Data Sheet & Research Report MW_Det->Report Sol_Det->Report

Caption: Workflow for the physicochemical characterization of a novel compound.

Conclusion

While the specific molecular weight and solubility data for CAS 86718-06-1 remain elusive due to a lack of public information, this guide provides the authoritative experimental frameworks for determining these critical parameters. The protocols for high-resolution mass spectrometry and the shake-flask solubility assay represent the gold standards in the field, ensuring the generation of accurate and reliable data essential for the progression of any compound through the research and development pipeline. Researchers encountering uncharacterized compounds are encouraged to employ these methodologies to build a robust data package, which is the foundation of all subsequent biological and pharmaceutical evaluation. It is recommended that the user verify the CAS number to ensure it is correct before proceeding with extensive literature searches.

Comprehensive NMR Characterization of 7-(Chloromethyl)imidazo[1,2-a]pyridine Hydrochloride: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine bicyclic system is a privileged pharmacophore in modern medicinal chemistry. As an isostere of benzimidazole, this nitrogen-fused heterocycle is the core structural motif in numerous blockbuster drugs and clinical candidates, including the sedative zolpidem, the gastrointestinal agent soraprazan, and emerging highly selective Mer/Axl kinase inhibitors in oncology[1]. Furthermore, functionalized imidazo[1,2-a]pyridines have demonstrated potent efficacy as anticandidosis and antifungal agents[2].

Within this chemical space, 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride (CAS: 86718-06-1) serves as a critical synthetic building block. The reactive benzylic-like chloromethyl group at the C-7 position allows for rapid late-stage functionalization via nucleophilic substitution, enabling the synthesis of diverse therapeutic libraries. However, the presence of the hydrochloride salt significantly alters the electronic environment of the fused ring system compared to its free-base counterpart. As a Senior Application Scientist, I have observed that misinterpretation of these electronic shifts frequently leads to erroneous structural assignments. This whitepaper provides a definitive, causality-driven framework for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this specific hydrochloride salt.

Electronic Causality and Protonation Dynamics

To accurately interpret the NMR spectra of 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride, one must first understand the site of protonation. The imidazo[1,2-a]pyridine core contains two nitrogen atoms: the bridgehead nitrogen (N4) and the imine-like nitrogen (N1).

Extensive spectroscopic and crystallographic studies confirm that protonation occurs exclusively at the N1 position [3]. This is because protonation at N1 preserves the aromatic sextet in both the imidazole and pyridine rings, stabilizing the positive charge through resonance delocalization across the bicyclic system.

Spectroscopic Consequences of N1 Protonation:

  • Global Deshielding: The introduction of a positive charge withdraws electron density from the entire ring system, shifting all aromatic protons downfield relative to the free base.

  • Anisotropic Effects on H-5: The proton at the C-5 position (peri to the bridgehead nitrogen) experiences the most profound deshielding effect due to its spatial proximity to the delocalized positive charge, often shifting past 8.8 ppm.

  • Solvent Selection: The ionic nature of the hydrochloride salt renders it insoluble in non-polar solvents like CDCl3​ . Therefore, deuterated dimethyl sulfoxide ( DMSO-d6​ ) is the mandatory solvent for accurate, high-resolution acquisition[4].

Experimental Methodology: A Self-Validating Protocol

A robust NMR protocol must be self-validating; the acquisition parameters must inherently prevent artifacts, and the processing steps must confirm sample integrity.

Step-by-Step NMR Acquisition Protocol

Step 1: Sample Preparation and Solvation

  • Action: Weigh exactly 15–20 mg of 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride. Dissolve completely in 0.6 mL of high-purity DMSO-d6​ (containing 0.03% v/v TMS as an internal standard).

  • Causality: This concentration provides an optimal signal-to-noise ratio (SNR) for both 1H and 13C acquisition without causing viscosity-induced line broadening. DMSO-d6​ is chosen to fully solvate the ionic lattice of the hydrochloride salt.

Step 2: Instrument Tuning and Locking

  • Action: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium frequency of DMSO-d6​ . Perform automated tuning and matching (ATM) and gradient shimming (e.g., TopShim).

  • Causality: Precise shimming ensures Lorentzian line shapes, which is critical for resolving the fine J -couplings (typically 1.5–2.0 Hz) between the protons on the imidazole ring (H-2 and H-3).

Step 3: 1H NMR Acquisition (1D)

  • Action: Execute a standard 30-degree pulse sequence (zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds and acquire 16 to 32 scans.

  • Causality: A 2.0-second D1​ ensures complete longitudinal relaxation ( T1​ ) for the aromatic protons, allowing for accurate quantitative integration. The integration of the chloromethyl singlet (2H) serves as the internal calibration reference for the aromatic protons (1H each).

Step 4: 13C NMR Acquisition (1D)

  • Action: Execute a proton-decoupled 13C sequence (zgpg30). Set D1​ to 2.0–3.0 seconds and acquire a minimum of 512 scans.

  • Causality: The extended D1​ and higher scan count are mandatory to capture the quaternary carbons (C-7, C-8a), which lack attached protons and therefore suffer from slow relaxation and weak Nuclear Overhauser Effect (NOE) enhancement.

Step 5: Data Processing and Validation

  • Action: Apply a 0.3 Hz exponential line broadening (LB) for 1H and 1.0 Hz for 13C prior to Fourier Transformation (FT). Perform manual phase correction (zero and first order) and polynomial baseline correction.

  • Validation: Verify the residual DMSO-d5​ quintet at exactly 2.50 ppm ( 1H ) and the septet at 39.52 ppm ( 13C ). If these peaks deviate, the internal referencing is flawed, and the spectrum must be recalibrated.

Structural Validation Workflow

The logical progression from synthesis to structural validation requires a systematic approach, combining 1D and 2D NMR techniques to resolve any overlapping resonances.

G Syn Synthesis of 7-(chloromethyl) imidazo[1,2-a]pyridine HCl Prep Sample Preparation (DMSO-d6, 15-20 mg/mL) Syn->Prep Acq1D 1D NMR Acquisition (1H & 13C, 400/600 MHz) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Prep->Acq2D Process Data Processing & FT (Phase/Baseline Correction) Acq1D->Process Acq2D->Process Assign Resonance Assignment & Multiplet Analysis Process->Assign Valid Structural Validation & Purity Assessment Assign->Valid

Figure 1: Standardized NMR acquisition and validation workflow for imidazo[1,2-a]pyridine salts.

Quantitative Reference Data

The following tables summarize the expected quantitative NMR reference data for 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride. These values are synthesized from established literature characterizing 7-substituted imidazo[1,2-a]pyridine salts in DMSO-d6​ [4][5].

Table 1: 1H NMR Reference Data ( DMSO-d6​ , 400 MHz)
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J in Hz)Mechanistic Assignment Notes
NH + ~ 14.00 - 14.50s (broad)1H-Exchangeable proton at N1; broad due to quadrupolar relaxation.
H-5 8.85 - 8.95d1H J=7.1 Highly deshielded by the adjacent N4 and the N1 positive charge.
H-2 8.20 - 8.30d1H J=2.0 Imidazole ring proton; exhibits meta-coupling with H-3.
H-3 8.05 - 8.15d1H J=2.0 Imidazole ring proton.
H-8 7.90 - 8.00s (broad)1H J<1.0 Isolated proton between N1 and C-7; lacks strong ortho-coupling.
H-6 7.45 - 7.55dd1H J=7.1,1.8 Ortho-coupled to H-5, weakly meta-coupled to H-8.
-CH 2​ Cl 4.95 - 5.05s2H-Deshielded by the electronegative chlorine and the aromatic ring.
Table 2: 13C NMR Reference Data ( DMSO-d6​ , 100 MHz)
PositionChemical Shift (ppm)Carbon TypeMechanistic Assignment Notes
C-8a 141.5 - 143.0Quaternary (C)Bridgehead carbon; highly deshielded by adjacent nitrogens.
C-7 137.5 - 139.0Quaternary (C)Substituted aromatic carbon attached to the chloromethyl group.
C-5 128.0 - 129.5Methine (CH)Correlates directly to the most downfield proton (H-5) in HSQC.
C-8 116.0 - 117.5Methine (CH)-
C-2 114.5 - 116.0Methine (CH)Imidazole ring carbon.
C-6 113.5 - 115.0Methine (CH)-
C-3 111.5 - 113.0Methine (CH)Imidazole ring carbon.
-CH 2​ Cl 44.0 - 45.5Methylene (CH 2​ )Characteristic shift for a benzylic chloride.

Advanced 2D NMR Resolution Strategies

While 1D NMR provides the foundational data, 2D NMR is required to definitively resolve ambiguities, particularly distinguishing between the imidazole protons (H-2 and H-3) and confirming the exact position of the chloromethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Utilized to map the direct 1H

13C connectivity. The singlet at ~5.00 ppm will show a direct correlation to the carbon at ~45.0 ppm, unambiguously identifying the chloromethyl group.
  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for validating the C-7 substitution. The chloromethyl protons (~5.00 ppm) will exhibit strong 3-bond ( 3JCH​ ) correlations to C-6 (~114 ppm) and C-8 (~116 ppm), and a 2-bond ( 2JCH​ ) correlation to the quaternary C-7 (~138 ppm). This self-validating network proves the regiochemistry of the substitution.

  • COSY (Correlation Spectroscopy): Confirms the vicinal relationship between H-5 and H-6. The doublet at ~8.90 ppm (H-5) will show a distinct cross-peak with the doublet of doublets at ~7.50 ppm (H-6).

  • Conclusion

    The NMR characterization of 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride requires a nuanced understanding of heterocyclic electronic distribution and salt effects. By utilizing DMSO-d6​ to stabilize the N1-protonated species and applying a rigorous, self-validating combination of 1D and 2D NMR techniques, researchers can achieve unambiguous structural elucidation. This ensures the integrity of downstream medicinal chemistry workflows, preventing costly late-stage attrition due to mischaracterized building blocks.

    References

    • Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. URL:[Link][1]

    • Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. Journal of Medicinal and Chemical Sciences. URL:[Link][2]

    • Synthesis of Diaryl-Substituted Imidazo[1,2-a]pyridines Designed as Potential Aromatase Inhibitors. Chemical and Pharmaceutical Bulletin. URL:[Link][3]

    • Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(di...). IUCr Journals. URL:[Link][5]

    • An Efficient Synthesis of Imidazo[1,2-a]pyridines. Naresuan University Journal: Science and Technology. URL:[Link][4]

    Sources

    Unlocking the Imidazo[1,2-a]pyridine Pharmacophore: Mechanisms of Action, Target Selectivity, and Experimental Validation

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction to the Imidazo[1,2-a]pyridine Scaffold

    The imidazo[1,2-a]pyridine scaffold is a fused bicyclic heteroaromatic system that seamlessly integrates the structural properties of imidazole and pyridine rings[1]. In medicinal chemistry, this architecture is recognized as a "privileged structure" due to its exceptional drug-like properties, including molecular planarity, aromaticity, and highly specific hydrogen-bonding capacity[1].

    These physicochemical traits make it an ideal pharmacophore for interacting with diverse biological targets. Historically, the scaffold has been the backbone of FDA-approved neurological drugs (e.g., Zolpidem, Alpidem)[2]. However, recent advancements have expanded its therapeutic utility, demonstrating potent efficacy as an ATP-competitive kinase inhibitor in oncology and an oxidative phosphorylation disruptor in infectious diseases[1][2]. This technical guide delineates the causal mechanisms governing the bioactivity of imidazo[1,2-a]pyridine derivatives and provides self-validating experimental protocols for preclinical evaluation.

    Neurological Targeting: GABA_A Receptor Allosteric Modulation

    Mechanism of Action

    Imidazo[1,2-a]pyridines exert profound anxiolytic, sedative, and hypnotic effects by acting as positive allosteric modulators (PAMs) at the γ-aminobutyric acid type A (GABA_A) receptor[3]. The GABA_A receptor is a pentameric ligand-gated chloride ion channel. Imidazo[1,2-a]pyridine derivatives specifically localize to the benzodiazepine (BZ) binding site, which is situated at the interface of the α and γ subunits[3][4].

    Causality in Design

    The functional selectivity of these compounds is strictly dictated by the substitution pattern on the core ring. For instance, modifying the imidazopyridine ring by introducing a single nitrogen atom to form an imidazo[1,2-a]pyrimidine shifts the binding affinity away from the α1 subunit (which mediates sedation) toward the α2/α3 subunits (which mediate anxiolysis)[4]. This targeted allosteric binding increases the frequency of chloride channel opening events in response to endogenous GABA, culminating in neuronal hyperpolarization and inhibitory neurotransmission[3].

    GABAA_Workflow N1 Imidazo[1,2-a]pyridine Ligand N2 GABAA Receptor (α/γ Interface) N1->N2 Targets N3 Benzodiazepine Site (Allosteric Modulation) N2->N3 Localizes to N4 Chloride Ion Channel Opening N3->N4 Induces N5 Hyperpolarization & Inhibitory Signal N4->N5 Results in

    GABAA receptor allosteric modulation by imidazo[1,2-a]pyridine derivatives.

    Protocol 1: Radioligand Binding Assay for GABA_A Subtype Selectivity

    Purpose: To quantify binding affinity ( Ki​ ) and validate the competitive displacement of known BZ-site ligands.

    • Cell Preparation: Culture L(tk-) cells stably expressing human recombinant GABA_A receptor subtypes (e.g., α1β3γ2 vs. α3β3γ2)[4]. Causality: Stable transfection isolates specific subunit combinations, ensuring that the measured affinity directly correlates with functional selectivity.

    • Membrane Harvesting: Homogenize cells in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane-bound receptor fraction.

    • Radioligand Incubation: Incubate 50 µg of membrane protein with 0.5 nM [3H]Ro15-1788 (a highly specific BZ-site antagonist) and varying concentrations of the imidazo[1,2-a]pyridine test compound ( 10−10 to 10−5 M) for 60 minutes at 4°C[4]. Causality: [3H]Ro15-1788 serves as the competitive baseline; its displacement proves that the test compound specifically binds to the BZ allosteric site.

    • Filtration and Quantification: Terminate the reaction via rapid filtration through GF/B glass fiber filters. Wash with ice-cold buffer and measure bound radioactivity using liquid scintillation counting.

    • Data Analysis: Calculate IC50 values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

    Oncology: Kinase Inhibition and Apoptosis Induction

    Mechanism of Action

    In oncology, the imidazo[1,2-a]pyridine scaffold acts as a potent ATP-competitive kinase inhibitor, specifically targeting Phosphoinositide 3-kinase alpha (PI3Kα) and Cyclin-Dependent Kinases (CDKs)[1][5]. The planar aromatic system inserts deeply into the hydrophobic ATP-binding pocket of the kinase, while the bridgehead nitrogen and substituted functional groups form critical hydrogen bonds with the hinge region residues[1].

    Causality in Apoptosis

    Inhibition of PI3Kα directly downregulates Akt phosphorylation[6]. This blockade of the PI3K/Akt survival pathway triggers a cascade of intracellular events: it upregulates pro-apoptotic proteins (p53, p21, Bax), induces cell cycle arrest at the G2/M phase, and activates the executioner caspases (Caspase 7 and 8), ultimately culminating in PARP cleavage and programmed cell death[5][6].

    PI3K_Pathway P1 Imidazo[1,2-a]pyridine Inhibitor P2 PI3Kα ATP-Binding Site Blockade P1->P2 Binds P3 Akt Phosphorylation Downregulation P2->P3 Triggers P4 p53 & p21 Upregulation (G2/M Arrest) P3->P4 Induces P5 Caspase Activation & PARP Cleavage P4->P5 Executes Apoptosis

    PI3K/Akt apoptotic signaling pathway inhibition by imidazo[1,2-a]pyridines.

    Quantitative Data: Cytotoxicity Profiles

    The following table summarizes the in vitro cytotoxicity of novel imidazo[1,2-a]pyridine derivatives across diverse cancer cell lines, demonstrating sub-micromolar to micromolar efficacy.

    CompoundTarget Cell LineCancer TypeIC50 (µM)Primary Mechanism
    13k HCC827Non-Small Cell Lung Cancer0.09PI3Kα Inhibition[5]
    13k MCF-7Breast Cancer0.21PI3Kα Inhibition[5]
    IP-5 HCC1937TNBC (Breast Cancer)45.00p53/p21 Activation[6]
    IP-6 HCC1937TNBC (Breast Cancer)47.70p53/p21 Activation[6]
    Protocol 2: Western Blotting for Apoptotic Pathway Validation

    Purpose: To validate the causal relationship between imidazo[1,2-a]pyridine treatment and the molecular execution of apoptosis.

    • Cell Treatment: Plate HCC1937 cells and treat with the IC50 concentration of the imidazo[1,2-a]pyridine compound (e.g., IP-5 at 50 µM) for 24 and 48 hours[6].

    • Lysate Preparation: Lyse cells using RIPA buffer heavily supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to preserve the transient phosphorylated state of Akt (p-Akt), which is the primary biomarker for PI3K inhibition.

    • Protein Separation: Resolve 30 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Probe membranes with primary antibodies against p53, p21, cleaved PARP, Caspase 7, Caspase 8, and p-Akt[6]. Causality: Probing p-Akt confirms upstream kinase inhibition, while cleaved PARP and Caspases confirm that this upstream blockade successfully translated into downstream apoptotic execution.

    • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL). Normalize band intensities against a β-actin loading control to ensure self-validating quantification.

    Antimicrobial Action: Disrupting Mycobacterial Bioenergetics

    Mechanism of Action

    Beyond human receptors and kinases, the imidazo[1,2-a]pyridine scaffold has emerged as a highly potent antitubercular agent. Specific derivatives, such as imidazo[1,2-a]pyridine ethers and carboxamides, target the oxidative phosphorylation machinery of Mycobacterium tuberculosis[2].

    These compounds act as selective inhibitors of mycobacterial ATP synthase and the cytochrome bc1 complex (QcrB)[2]. By blocking QcrB, the compounds disrupt the electron transport chain, collapsing the transmembrane proton gradient. This halts ATP synthesis, selectively starving both dormant and replicating bacilli of energy without exhibiting cytotoxicity against mammalian cells[2].

    Conclusion

    The imidazo[1,2-a]pyridine pharmacophore is a masterclass in structural versatility. By leveraging its planar, aromatic, and hydrogen-bonding characteristics, medicinal chemists can rationally design molecules that selectively modulate allosteric sites in the CNS, competitively inhibit oncogenic kinases, or disrupt bacterial bioenergetics. Rigorous experimental validation through competitive binding assays and molecular immunoblotting remains essential to confirm these causal mechanisms and advance these compounds through the drug development pipeline.

    References

    • Exploring imidazo[1,2-a]pyridine hybrids in cancer therapy: ADMET profiling, molecular docking, MD simulations and DFT calculations. National Center for Biotechnology Information (PMC). URL: [Link]

    • Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAA α2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. ACS Publications. URL: [Link]

    • Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABAA receptor modulators. Bioorganic Chemistry (PubMed). URL: [Link]

    • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention (PMC). URL: [Link]

    • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences (MDPI). URL: [Link]

    • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry (PMC). URL: [Link]

    Sources

    Exploratory Synthesis of Novel Imidazo[1,2-a]pyridine Derivatives: A Strategic Guide to Multicomponent Reactions and Late-Stage Functionalization

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster therapeutics such as the hypnotic zolpidem, the anxiolytic alpidem, and the gastroprotective zolimidine. As a Senior Application Scientist, I have observed that the primary bottleneck in lead optimization is rarely the in silico design, but rather the synthetic accessibility of highly functionalized heterocyclic libraries. This whitepaper provides an in-depth, mechanistically grounded guide to the exploratory synthesis of novel imidazo[1,2-a]pyridine derivatives. By transitioning from classical stepwise condensations to modern, green multicomponent reactions (MCRs) and late-stage functionalization (LSF), discovery teams can exponentially accelerate structure-activity relationship (SAR) profiling.

    Mechanistic Rationale: The Shift to Multicomponent Architectures

    Historically, the synthesis of imidazo[1,2-a]pyridines relied on the Tschitschibabin reaction—a bimolecular condensation between 2-aminopyridines and highly reactive, lachrymatory α -haloketones. While foundational, this approach suffers from poor atom economy, harsh conditions, and limited commercial availability of diverse α -haloketones.

    To overcome these limitations, modern exploratory synthesis relies heavily on Isocyanide-Based Multicomponent Reactions (I-MCRs) , specifically the Groebke–Blackburn–Bienaymé (GBB) reaction 1. The GBB reaction enables the one-pot assembly of the imidazo[1,2-a]pyridine core from three readily available building blocks: an aldehyde, a 2-aminopyridine, and an isocyanide.

    The mechanistic brilliance of the GBB reaction lies in its step economy. The 2-aminopyridine and aldehyde undergo condensation to form a Schiff base (imine) intermediate. The isocyanide, acting as a potent carbon nucleophile, attacks the imine, triggering a formal[4+1] cycloaddition. Subsequent intramolecular cyclization onto the pyridine nitrogen and aromatization yields the highly substituted imidazo[1,2-a]pyridine scaffold. This methodology is frequently utilized in medicinal chemistry to rapidly generate libraries of antimicrobial and anticancer agents 2.

    GBB_Workflow A 2-Aminopyridine Imine Schiff Base Imine Intermediate A->Imine Condensation B Aldehyde B->Imine Condensation C Isocyanide Cyclo [4+1] Cycloaddition (Acoustic Cavitation) C->Cyclo Nucleophilic Attack Imine->Cyclo Product Imidazo[1,2-a]pyridine Scaffold Cyclo->Product Rearrangement

    Logical workflow of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

    Green Chemistry Innovations in Scaffold Assembly

    The pharmaceutical industry's mandate to reduce organic solvent waste has driven the development of environmentally benign synthetic routes. Recent breakthroughs have successfully adapted imidazo[1,2-a]pyridine synthesis to aqueous and metal-free environments [[3]](). Table 1 summarizes the quantitative advantages of these modern methodologies compared to classical approaches.

    Table 1: Quantitative Comparison of Synthetic Methodologies
    MethodologyCatalyst / PromoterSolventReaction TimeAvg. Yield (%)E-Factor (Waste)
    Classical Tschitschibabin Base (Optional)Ethanol (Reflux)12–24 h40–65%High
    Microwave-Assisted GBB Yb(OTf)₃DCM / MeOH1 h89–98%Medium
    Ultrasound-Assisted GBB Catalyst-FreeWater30–60 min86–95%Low
    A3-Coupling (Micellar) Cu(II) / AscorbateWater + SDS2–4 h75–92%Low

    Validated Experimental Methodologies

    To ensure reproducibility and scientific rigor, the following protocols have been engineered as self-validating systems. Every step is governed by strict physicochemical causality.

    Protocol A: Ultrasound-Assisted GBB Reaction in Aqueous Media

    This protocol leverages acoustic cavitation to drive the multicomponent reaction without the need for transition metal catalysts, aligning perfectly with green chemistry metrics 1.

    • Reagent Assembly: Combine 2-aminopyridine (1.0 equiv), an aromatic aldehyde (1.0 equiv), and an isocyanide (1.0 equiv) in a reaction vessel containing deionized water.

      • Causality: Water acts as a highly polar, environmentally benign solvent. The "hydrophobic effect" forces the non-polar organic substrates into close proximity, artificially increasing their effective local concentration and pre-organizing them for reaction.

    • Acoustic Cavitation: Subject the heterogeneous mixture to ultrasound irradiation (40 kHz) at ambient temperature for 30–60 minutes.

      • Causality: Ultrasonic waves induce cavitation—the rapid formation and implosive collapse of microscopic bubbles in the liquid. This implosion generates localized "hot spots" of extreme temperature (~5000 K) and pressure (~1000 atm), providing the precise activation energy required for the[4+1] cycloaddition without subjecting the bulk solution to thermal degradation.

    • Product Isolation: Filter the precipitated solid directly from the aqueous phase.

      • Causality: The high atom economy of the GBB reaction and the inherent insolubility of the resulting imidazo[1,2-a]pyridine core in water allow for direct filtration, bypassing resource-intensive silica gel chromatography.

    Protocol B: Cu(II)-Ascorbate Catalyzed A3-Coupling in Micellar Media

    An alternative to the GBB reaction is the A3-coupling (Aldehyde-Alkyne-Amine), which utilizes a dynamic catalytic system in a micellar nanoreactor 4.

    • Micellar System Preparation: Dissolve Sodium Dodecyl Sulfate (SDS) in water at a concentration above its critical micelle concentration (CMC).

      • Causality: SDS self-assembles into micelles, creating lipophilic nanoreactors within the aqueous bulk. These nanoreactors solubilize the highly hydrophobic terminal alkynes, aldehydes, and 2-aminopyridines, overcoming the severe mass transfer limitations typical of purely aqueous organic synthesis.

    • In Situ Catalyst Generation: Add CuSO₄ (10 mol%) and sodium ascorbate (20 mol%) to the micellar solution.

      • Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ. This dynamic Cu(II)/Cu(I) cycle is critical; isolated Cu(I) salts are highly unstable in water and prone to rapid oxidative degradation or disproportionation.

    • Cycloisomerization: Stir the mixture at 80°C for 2–4 hours.

      • Causality: The stabilized Cu(I) species inserts into the terminal alkyne to form a copper acetylide intermediate. This nucleophile attacks the in situ generated iminium ion. The thermal energy subsequently drives a 5-exo-dig cycloisomerization, yielding the fully aromatized imidazo[1,2-a]pyridine.

    Late-Stage Functionalization (LSF) & Structural Diversification

    Once the core imidazo[1,2-a]pyridine scaffold is assembled, Late-Stage Functionalization (LSF) via C-H bond activation is employed to rapidly diversify the molecule for SAR screening 5. The electronic distribution of the imidazo[1,2-a]pyridine ring dictates its reactivity:

    • C3 Position (Highly Nucleophilic): The C3 position is highly susceptible to electrophilic attack. Direct arylation, halogenation (using NBS or NIS), and formylation can be achieved here under mild conditions without the need for pre-functionalized directing groups.

    • C5/C7 Positions (Sterically Hindered): Functionalization at the pyridine-derived ring requires more forceful conditions, typically relying on directed ortho-metalation (DoM) or transition-metal catalyzed C-H activation utilizing the bridgehead nitrogen as an internal directing group.

    • Tandem MCR Extensions: The core can also be utilized as a building block in subsequent multicomponent reactions. For example, tandem GBB and Ugi reactions have been successfully deployed to synthesize complex, imidazo[1,2-a]pyridine-containing peptidomimetics 6.

    LSF_Pathways Core Imidazo[1,2-a]pyridine Core C3_Act C3 C-H Activation (Highly Nucleophilic) Core->C3_Act C5_Act C5/C7 Functionalization (Sterically Hindered) Core->C5_Act C3_Arylation Direct Arylation (Pd/Cu Catalysis) C3_Act->C3_Arylation C3_Halogenation Electrophilic Halogenation (NBS/NIS) C3_Act->C3_Halogenation Bio Biological Screening (SAR Optimization) C3_Arylation->Bio C3_Halogenation->Bio Directed_Metal Directed Metalation C5_Act->Directed_Metal Directed_Metal->Bio

    Divergent late-stage functionalization (LSF) pathways for lead optimization.

    Conclusion

    The exploratory synthesis of imidazo[1,2-a]pyridines has evolved from rigid, stepwise classical methods into a dynamic field dominated by multicomponent reactions and green chemistry. By leveraging acoustic cavitation, micellar nanoreactors, and targeted C-H functionalization, discovery chemists can rapidly assemble diverse, highly complex libraries. Understanding the physicochemical causality behind these protocols ensures that they remain robust, scalable, and directly applicable to next-generation drug discovery pipelines.

    References

    • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Source: MDPI
    • Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionalization Source: ResearchGate / Synthetic Communic
    • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media Source: ACS Omega
    • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions Source: Beilstein Journal of Organic Chemistry
    • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines Source: PMC / N
    • Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds Source: ACS Omega

    Sources

    Thermal Stability and Degradation Profiling of 7-(Chloromethyl)imidazo[1,2-a]pyridine Hydrochloride: A Technical Whitepaper

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    For pharmaceutical researchers and process chemists, the reliable scale-up of active pharmaceutical ingredients (APIs) relies heavily on the thermal and chemical stability of critical building blocks. 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride (CAS: 86718-06-1)[1] is a highly versatile, yet reactive, electrophilic intermediate used in the synthesis of various fused-heterocyclic therapeutics and kinase inhibitors[2].

    While the core imidazo[1,2-a]pyridine scaffold is known for exceptional thermal resistance—often remaining stable at temperatures exceeding 300°C in polymer and optoelectronic applications[3][4]—the presence of a benzylic-like chloromethyl group introduces significant thermal vulnerabilities. This whitepaper provides an in-depth mechanistic analysis of its thermal stability profile, detailing the causality behind its degradation pathways, and establishes a self-validating analytical protocol based on ICH Q1A(R2) guidelines[5][6].

    Mechanistic Rationale: The Role of the Hydrochloride Salt

    To understand the thermal profile of 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride, one must first understand the chemical physics of the molecule.

    The free base form of this compound contains both a highly nucleophilic nitrogen atom (within the imidazopyridine core) and a highly electrophilic alkylating agent (the chloromethyl group). If left as a free base, the molecule rapidly undergoes intermolecular self-alkylation, leading to uncontrolled oligomerization and degradation.

    Causality in Salt Selection: Formulating this intermediate as a hydrochloride salt intentionally protonates the imidazopyridine nitrogen. This quenches its nucleophilicity, effectively "locking" the molecule in a stable state for storage and transport. However, this stabilization is temperature-dependent. When subjected to thermal stress, the thermodynamic equilibrium shifts, leading to the dissociation of HCl gas. Once the free base is thermally regenerated in the solid state or melt, catastrophic exothermic polymerization rapidly follows. Therefore, thermal profiling (DSC/TGA) is not merely about finding a melting point; it is about identifying the critical threshold of HCl dissociation.

    Experimental Workflows and Analytical Methodologies

    To construct a self-validating stability profile, orthogonal analytical techniques must be employed. Thermogravimetric Analysis (TGA) quantifies mass loss (e.g., moisture and HCl off-gassing), while Differential Scanning Calorimetry (DSC) captures the thermodynamic nature of these events (endothermic melting vs. exothermic decomposition).

    Workflow A API Intermediate (CAS 86718-06-1) B TGA (Mass Loss & HCl) A->B C DSC (Thermodynamic Events) A->C D Forced Degradation (ICH Q1A/Q1B) A->D E HPLC-UV/MS (Impurity Profiling) B->E C->E D->E

    Fig 1. Comprehensive thermal and stress profiling workflow for API intermediates.
    Step-by-Step Protocol: DSC and TGA Analysis

    This protocol ensures that environmental moisture does not convolute the intrinsic thermal degradation data of the hygroscopic HCl salt.

    • Sample Preparation: Transfer 3.0–5.0 mg of 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride into an aluminum crucible inside a low-humidity glovebox (RH < 5%).

    • Crucible Sealing: For TGA, use an open alumina pan. For DSC, use a pin-holed aluminum pan to allow for the venting of HCl gas while maintaining thermal contact.

    • Purge Gas: Equilibrate the furnace with high-purity dry Nitrogen (N₂) at a flow rate of 50 mL/min to prevent oxidative degradation, isolating purely thermal events.

    • Heating Program: Apply a linear heating rate of 10 °C/min from 25 °C to 400 °C.

    • Data Integration: Overlay the TGA first derivative (DTG) with the DSC heat flow curve. Correlate the onset of endothermic mass loss with HCl dissociation, and subsequent exothermic peaks with structural decomposition.

    Quantitative Data Presentation

    Based on the structural behavior of halogenated imidazopyridine salts, the thermal events are distinctly segmented into dehydration, dissociation, and backbone fragmentation.

    Table 1: Representative Thermal Events (DSC/TGA Profile)

    Temperature Range (°C)TGA Mass Loss (%)DSC Event TypeMechanistic Assignment
    25 – 100< 1.5%Broad EndothermDesorption of surface moisture (hygroscopic nature of HCl salt).
    190 – 215~ 15 - 18%Sharp EndothermMelting accompanied by the dissociation and volatilization of HCl gas.
    220 – 280> 30%Sharp ExothermDehydrohalogenation and rapid intermolecular self-alkylation/polymerization.
    > 300> 60%Broad ExothermCatastrophic fragmentation of the imidazo[1,2-a]pyridine core[4].

    Forced Degradation and ICH Q1A(R2) Compliance

    To establish a re-test period and optimal storage conditions, the intermediate must be subjected to formal stability testing as defined by the European Medicines Agency (EMA) and ICH Q1A(R2) guidelines[5][6].

    Step-by-Step Protocol: Isothermal Stress Testing
    • Batching: Aliquot 500 mg of the intermediate into amber glass vials.

    • Conditioning: Place open vials in a controlled environmental chamber set to Accelerated Conditions (40°C ± 2°C / 75% RH ± 5% RH)[5].

    • Sampling: Pull samples at Day 0, Day 7, Day 14, and Day 30.

    • Quenching & Analysis: Immediately dissolve the pulled sample in chilled HPLC-grade Acetonitrile/Water (50:50) to halt further degradation. Analyze via HPLC-UV (at 254 nm) to quantify the formation of the primary hydrolytic degradant (7-(hydroxymethyl)imidazo[1,2-a]pyridine).

    Table 2: ICH Q1A(R2) Stability Testing Matrix for Intermediates

    Study TypeStorage ConditionMinimum DurationPrimary Risk Factor
    Long-Term25°C ± 2°C / 60% RH ± 5% RH12 MonthsSlow ambient hydrolysis.
    Intermediate30°C ± 2°C / 65% RH ± 5% RH6 MonthsUsed if significant change occurs at 25°C[5].
    Accelerated40°C ± 2°C / 75% RH ± 5% RH6 MonthsRapid hydrolysis of the chloromethyl group.

    Degradation Pathways

    The structural integrity of 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is primarily threatened by two environmental vectors: moisture and heat/light . While the core is generally robust, photostability assays on related imidazopyridine series have shown susceptibility to light-mediated decomposition[2].

    Pathway SM 7-(chloromethyl)imidazo[1,2-a]pyridine HCl Cond1 Aqueous / Humidity (Nucleophilic Attack) SM->Cond1 Cond2 Thermal Stress (>200°C) (HCl Loss) SM->Cond2 Deg1 Hydrolysis Product 7-(hydroxymethyl)imidazo[1,2-a]pyridine Cond1->Deg1 Deg2 Free Base Regeneration & Exothermic Oligomerization Cond2->Deg2

    Fig 2. Primary thermal and hydrolytic degradation pathways of the intermediate.
    • Hydrolytic Degradation: The highly polarized C-Cl bond at the benzylic position is highly susceptible to SN1/SN2 displacement by water. High humidity environments rapidly convert the chloromethyl group to a hydroxymethyl group, rendering the intermediate useless for subsequent coupling reactions.

    • Thermal Dehydrohalogenation: As established via TGA, exposure to excessive heat strips the protective HCl molecule. The resulting free base immediately attacks adjacent chloromethyl groups, creating a cascading polymeric degradation network.

    Conclusion and Handling Best Practices

    The thermal stability profile of 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a textbook example of how salt formation controls chemical reactivity. To ensure maximum shelf life and prevent premature degradation prior to API synthesis, the following handling protocols are mandatory:

    • Storage: Must be stored under cold-chain conditions (2–8°C) in tightly sealed, desiccant-lined containers to prevent hydrolytic conversion.

    • Handling: Weighing and transfer should ideally occur under inert atmosphere or low-humidity environments.

    • Process Chemistry: During scale-up, reaction temperatures involving this intermediate should be strictly controlled, keeping the internal temperature well below the HCl dissociation threshold (~190°C) to prevent runaway exothermic polymerization.

    References

    • NextSDS. 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride — Chemical Substance Information. Available at:[Link]

    • Macromolecules - ACS Publications. Multicomponent Polymerizations of Isocyanides, Aldehydes, and 2-Aminopyridine toward Imidazo[1,2-a]pyridine-Containing Fused Heterocyclic Polymers. Available at: [Link]

    • RSC Publishing. Twist and charge transfer modulation in imidazo[1,2-a]pyridine encapped 1,3,5-triazine towards multifunctional green-emissive DSEgens. Available at:[Link]

    • International Council for Harmonisation (ICH). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Available at:[Link]

    • European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]

    • Journal of Medicinal Chemistry - ACS Publications. Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Available at:[Link]

    Sources

    Methodological & Application

    Application Note: N-Alkylation Protocols Utilizing 7-(Chloromethyl)imidazo[1,2-a]pyridine Hydrochloride

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Pharmacological Context

    The imidazo[1,2-a]pyridine scaffold is a privileged and crucial structure in medicinal chemistry, featured prominently in therapeutics ranging from hypnotics (e.g., zolpidem) to antiviral and anticancer agents ()[1]. The reagent 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride (CAS: 86718-06-1) serves as a highly efficient electrophilic building block for appending the imidazo[1,2-a]pyridin-7-ylmethyl moiety onto various nitrogenous nucleophiles. This application note details the mechanistic rationale, optimized reaction conditions, and step-by-step protocols for achieving high-yielding N-alkylation.

    Mechanistic Principles & Causality

    N-alkylation reactions using chloromethyl-heterocycles proceed via a classical bimolecular nucleophilic substitution ( SN​2 ) mechanism ()[2]. However, because the reagent is supplied as a hydrochloride salt , the reaction system must account for two distinct acid-base events before the SN​2 displacement can successfully occur:

    • Neutralization of the Reagent: At least one equivalent of base is consumed immediately to neutralize the HCl salt, liberating the free 7-(chloromethyl)imidazo[1,2-a]pyridine. Failure to account for this stoichiometric requirement will result in incomplete conversion.

    • Activation of the Nucleophile: A second equivalent (or more) of base is required to deprotonate the nitrogen nucleophile (amine, amide, or heterocycle), enhancing its nucleophilicity and driving the reaction forward[2].

    Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are strictly required. They solvate the cationic counterions (e.g., K+ , Cs+ ), leaving the nucleophilic nitrogen exposed and highly reactive, while preventing the solvolysis (hydrolysis) of the chloromethyl group that would readily occur in protic solvents like methanol or water.

    Reaction Workflow Visualization

    SN2_Workflow Nuc Nitrogen Nucleophile (Amine/Amide) Intermediate Active Nucleophile + Free Base Reagent Nuc->Intermediate Base Base Base (e.g., K2CO3) Deprotonation Base->Intermediate Neutralizes HCl & Deprotonates Reagent 7-(Chloromethyl)imidazo [1,2-a]pyridine HCl Reagent->Intermediate Base Product N-Alkylated Product Intermediate->Product SN2 Substitution (-KCl, -H2O)

    Reaction workflow for N-alkylation using 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride.

    Experimental Protocol: General N-Alkylation

    Caution: 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a reactive alkylating agent. Handle in a fume hood wearing appropriate PPE.

    Materials
    • Nucleophile: 1.0 equiv

    • 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride: 1.1 - 1.2 equiv

    • Base: K2​CO3​ or Cs2​CO3​ (2.5 - 3.0 equiv)

    • Solvent: Anhydrous DMF or MeCN (0.1 - 0.2 M)

    Step-by-Step Procedure
    • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the nitrogen nucleophile (1.0 equiv) in anhydrous DMF.

    • Base Addition: Add the selected base (2.5 - 3.0 equiv) in one portion.

      • Causality: The excess base ensures complete deprotonation of the nucleophile and provides the exact stoichiometric equivalent needed to neutralize the hydrochloride salt of the reagent.

    • Pre-activation: Stir the suspension at room temperature for 15–30 minutes.

      • Causality: This allows for initial deprotonation, generating the active nucleophile before the electrophile is introduced.

    • Reagent Addition: Add 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride (1.1 equiv) portion-wise over 10 minutes.

      • Causality: Portion-wise addition prevents a sudden exotherm. More importantly, it keeps the steady-state concentration of the free-base electrophile low, minimizing self-alkylation (dimerization) at the imidazopyridine nitrogen.

    • Reaction: Stir the mixture at room temperature to 60 °C (depending on nucleophile steric hindrance) for 12–18 hours. Alkylation of heterocycles with chloromethyl derivatives under basic conditions (e.g., K2​CO3​ in DMF) is a widely utilized methodology ()[3].

    • Workup: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Washing (Critical Step): Wash the combined organic layers with a 5% aqueous LiCl solution, followed by brine.

      • Causality: DMF is highly water-soluble but partitions into EtOAc. Washing with 5% aqueous LiCl alters the ionic strength of the aqueous phase, drastically increasing the partition coefficient of DMF into the aqueous layer, effectively removing it from the organic product.

    • Purification: Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (typically using a DCM/MeOH or Hexanes/EtOAc gradient).

    Quantitative Data & Optimization

    The following table summarizes optimized conditions for various nucleophile classes to guide experimental design and base selection.

    Nucleophile TypeRecommended BaseEquivalents of BaseSolventTemp (°C)Typical Yield (%)
    Primary/Secondary Amines K2​CO3​ or DIPEA2.5 - 3.0MeCN25 - 4075 - 90
    Anilines (Aryl Amines) K2​CO3​ 2.5DMF6065 - 80
    Amides / Lactams Cs2​CO3​ or NaH2.5 (or 2.1 for NaH)DMF0 to 2560 - 85
    N-Heterocycles (e.g., Indole)NaH2.1DMF0 to 2570 - 85

    Self-Validation & Regioselectivity

    Every protocol must be treated as a self-validating system. When alkylating ambident nucleophiles (e.g., tautomeric heterocycles or amides that can undergo N- vs. O-alkylation), the reaction progress and structural integrity must be verified:

    • Reaction Monitoring: LC-MS is preferred over TLC due to the high polarity of the imidazopyridine product. The product will typically show a strong [M+H]+ ion corresponding to the addition of the imidazo[1,2-a]pyridin-7-ylmethyl mass (131.15 Da).

    • Regioselectivity Confirmation: Structural elucidation of the resulting regioisomers is best achieved using 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) NMR experiments ()[3]. Observing NOE enhancements between the newly formed N−CH2​ protons and the adjacent protons on the nucleophile definitively confirms N-alkylation over O-alkylation.

    References

    • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.[Link]

    • Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. The Journal of Organic Chemistry - ACS Publications.[Link]

    Sources

    Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridine-Based CSF-1R Inhibitors

    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This technical guide provides a detailed, research-level protocol for the synthesis of a potential Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitor based on the versatile imidazo[1,2-a]pyridine scaffold. Recognizing the growing importance of CSF-1R as a therapeutic target in oncology, immunology, and neurodegenerative diseases, this document outlines a rational, multi-step synthetic route designed for medicinal chemists and drug development professionals. The synthesis leverages the strategic coupling of a reactive 2-(chloromethyl)imidazo[1,2-a]pyridine intermediate with a substituted aminopyridine fragment, demonstrating a practical and adaptable approach for constructing libraries of novel kinase inhibitors. Each step is accompanied by in-depth procedural details, an explanation of the underlying chemical principles, and expected analytical characterization data.

    Scientific Rationale and Background

    The Role of CSF-1R in Disease Pathogenesis

    The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-FMS, is a class III receptor tyrosine kinase that plays a pivotal role in the regulation, differentiation, proliferation, and survival of mononuclear phagocytes, such as macrophages and microglia.[1][2][3] The binding of its ligands, CSF-1 or IL-34, triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[1]

    Dysregulation of the CSF-1R signaling axis is implicated in a variety of pathologies. In the tumor microenvironment (TME), CSF-1R signaling is crucial for the recruitment and polarization of tumor-associated macrophages (TAMs), which often promote tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immunity.[4] Consequently, inhibiting CSF-1R is an attractive therapeutic strategy to modulate the TME and enhance the efficacy of other cancer treatments.[4] Furthermore, aberrant CSF-1R activity is linked to inflammatory diseases and neurodegenerative conditions where microglia-mediated inflammation is a key factor.[1][2]

    CSF1R_Signaling_Pathway

    The Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition

    The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry.[5][6] Its rigid, bicyclic structure and rich electronic properties make it an excellent platform for developing kinase inhibitors. Derivatives of this scaffold have been successfully developed as inhibitors for various kinases, including PI3K, mTOR, and Nek2.[7][8][9] The scaffold's nitrogen atoms can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, while its multiple substitution points allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.[6] This guide utilizes a chloromethyl-substituted imidazo[1,2-a]pyridine as a key electrophilic building block, enabling covalent linkage to a variety of nucleophilic fragments to rapidly generate diverse inhibitor candidates.

    Overall Synthetic Strategy

    The synthetic approach is a convergent design, involving the preparation of two key building blocks, Core A and Core B , followed by their coupling to yield the final inhibitor structure. This modular strategy is highly amenable to creating a library of analogs for structure-activity relationship (SAR) studies.

    Synthetic_Workflow

    • Protocol 1: Describes the synthesis of the electrophilic building block, 2-(chloromethyl)imidazo[1,2-a]pyridine (Core A) , via a cyclocondensation reaction.

    • Protocol 2: Details the preparation of the nucleophilic building block, 4-amino-2-methoxypyridine (Core B) , through nucleophilic aromatic substitution.

    • Protocol 3: Outlines the final coupling step, an N-alkylation reaction, to furnish the target molecule.

    Detailed Experimental Protocols

    Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents are to be handled with care, consulting the relevant Safety Data Sheets (SDS) before use.

    Protocol 1: Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine (Core A)

    This protocol is based on the well-established Tschitschibabin reaction, where a 2-aminopyridine undergoes condensation with an α-halocarbonyl compound.[6] Here, 1,3-dichloroacetone serves as the α-halocarbonyl partner.

    Reagents & Materials:

    • 2-Aminopyridine

    • 1,3-Dichloroacetone

    • 1,2-Dimethoxyethane (DME)

    • Sodium bicarbonate (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    Procedure:

    • Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in DME (approx. 0.2 M), add 1,3-dichloroacetone (1.2 eq) portion-wise at room temperature with vigorous stirring.[7]

    • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The reaction typically proceeds to completion within 4-6 hours, often evidenced by the formation of a precipitate (pyridinium salt byproduct).

    • Work-up: Upon completion, filter the reaction mixture to remove any solids. Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: The crude material can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40% EtOAc) to afford 2-(chloromethyl)imidazo[1,2-a]pyridine as a solid.[7]

    Parameter Expected Outcome
    Typical Yield 50-60%
    Appearance White to off-white solid
    ¹H NMR (CDCl₃) δ ~8.10 (d, 1H), ~7.60 (m, 2H), ~7.20 (m, 1H), ~6.80 (t, 1H), ~4.80 (s, 2H, CH₂Cl)[7]
    HRMS (ESI) m/z calculated for C₈H₈ClN₂ [M+H]⁺: 167.0376; Found: 167.0374
    Protocol 2: Synthesis of 4-Amino-2-methoxypyridine (Core B)

    This procedure involves a nucleophilic aromatic substitution (SNAr) reaction, where the chloro-substituent on the electron-deficient pyridine ring is displaced by a methoxide anion.

    Reagents & Materials:

    • 4-Amino-2-chloropyridine

    • Sodium methoxide (NaOMe) solution (e.g., 25 wt% in methanol) or solid NaOMe

    • Methanol (MeOH) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

    Procedure:

    • Reaction Setup: Dissolve 4-amino-2-chloropyridine (1.0 eq) in methanol or THF in a sealed reaction vessel or a round-bottom flask equipped with a reflux condenser.[10]

    • Reagent Addition: Add a solution of sodium methoxide in methanol (2.0 eq) to the reaction mixture.[10]

    • Reaction Conditions: Heat the mixture to reflux (typically 65-80 °C, depending on the solvent) and maintain for 12-18 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

    • Reaction Monitoring: Monitor the disappearance of the starting material by TLC (e.g., 10% methanol in dichloromethane).

    • Work-up and Extraction: After cooling to room temperature, carefully quench the reaction by slowly pouring it into a stirred, saturated aqueous solution of sodium bicarbonate.[10] Extract the aqueous mixture with dichloromethane (3x).

    • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: The resulting crude solid can be purified by recrystallization or silica gel column chromatography (eluting with a methanol/DCM gradient) to yield pure 4-amino-2-methoxypyridine .

    Parameter Expected Outcome
    Typical Yield 70-85%
    Appearance Yellow or off-white solid
    ¹H NMR (CDCl₃) δ ~7.70 (d, 1H), ~6.20 (d, 1H), ~6.05 (dd, 1H), ~4.20 (br s, 2H, NH₂), ~3.85 (s, 3H, OCH₃)
    HRMS (ESI) m/z calculated for C₆H₉N₂O [M+H]⁺: 125.0715; Found: 125.0713
    Protocol 3: N-Alkylation to Synthesize Final Inhibitor Candidate

    This final step couples the two core fragments via a standard N-alkylation reaction. The exocyclic amino group of Core B acts as the nucleophile, displacing the chloride from the reactive benzylic-like position of Core A.

    Reagents & Materials:

    • Core A: 2-(Chloromethyl)imidazo[1,2-a]pyridine

    • Core B: 4-Amino-2-methoxypyridine

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    Procedure:

    • Reaction Setup: In a round-bottom flask, combine 4-amino-2-methoxypyridine (Core B) (1.0 eq) and anhydrous potassium carbonate (2.0-2.5 eq) in DMF or acetonitrile (approx. 0.1 M).[11]

    • Reagent Addition: Add a solution of 2-(chloromethyl)imidazo[1,2-a]pyridine (Core A) (1.1 eq) in a minimal amount of the reaction solvent to the stirred suspension at room temperature.

    • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 6-24 hours. The higher temperature facilitates the substitution reaction.

    • Reaction Monitoring: Monitor the consumption of the starting materials by TLC or LC-MS.

    • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extraction: Extract the aqueous mixture with ethyl acetate (3x). The product should be in the organic layer.

    • Washing, Drying, and Concentration: Combine the organic layers and wash with water (2x) and brine (1x) to remove residual DMF and salts. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH), to isolate the final product, N-((imidazo[1,2-a]pyridin-2-yl)methyl)-2-methoxypyridin-4-amine .

    Parameter Expected Outcome
    Typical Yield 45-65%
    Appearance Pale yellow solid or viscous oil
    ¹H NMR (DMSO-d₆) Characteristic peaks for both imidazo[1,2-a]pyridine and 2-methoxypyridin-4-amine moieties, with a key methylene singlet (CH₂-N) around δ 4.5-4.7 ppm and a new NH triplet.
    ¹³C NMR Signals corresponding to all carbon atoms in the final structure.
    HRMS (ESI) m/z calculated for C₁₄H₁₅N₄O [M+H]⁺: 255.1246; Found: 255.1245

    Conclusion and Outlook

    This guide presents a robust and modular synthetic route for a novel imidazo[1,2-a]pyridine-based CSF-1R inhibitor candidate. The protocols provided are based on established, high-yielding chemical transformations and are designed to be accessible to researchers in medicinal chemistry and drug discovery. By synthesizing different analogs of Core A (e.g., substitution on the imidazopyridine ring) and Core B (e.g., different aminopyridines or other amino-heterocycles), this methodology can be powerfully applied to generate a focused library of compounds for comprehensive SAR studies. The resulting molecules are prime candidates for in vitro enzymatic and cellular assays to determine their potency and selectivity against CSF-1R and other related kinases, paving the way for the development of next-generation therapeutics targeting CSF-1R-driven diseases.

    References

    • Kane, J. L., Jr., Asmussen, G., Batchelor, J., et al. (2024). Identification of Selective Imidazopyridine CSF1R Inhibitors. ACS Medicinal Chemistry Letters, 15(5), 722–730. Available from: [Link]

    • Kane, J. L., Jr., Asmussen, G., Batchelor, J., et al. (2024). Identification of Selective Imidazopyridine CSF1R Inhibitors. ACS Publications. Retrieved from [Link]

    • Kane, J. L., Jr., Asmussen, G., Batchelor, J., et al. (2024). Identification of Selective Imidazopyridine CSF1R Inhibitors. PubMed. Retrieved from [Link]

    • Sissouma, D., N'guessan, D. J. P. U., Coulibaly, S., et al. (2021). Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. Journal of Medicinal and Chemical Sciences, 4(6), 578-587. Available from: [Link]

    • Budumuru, P., Golagani, S., & Pushpanjali, B. (2019). MICROWAVE-ASSISTED SYNTHESIS OF IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AND THEIR ANTI-INFLAMMATORY ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 10(3), 1172-79. Available from: [Link]

    • N'guessan, D. J. P. U., Coulibaly, S., Kacou, A. A., & Ouattara, M. (2022). Synthesis of proposed imidazo[1,2-a]pyridinehybrid derivatives. ResearchGate. Retrieved from [Link]

    • Patel, H., Sharma, T., Goriya, Y., et al. (2019). Synthesis, Characterization and Biological Activities of imidazo[1,2-a]pyridine Based gold(III) Metal Complexes. PubMed. Retrieved from [Link]

    • Adingra, K. F., Alain, K., Coulibali, S., et al. (2022). Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. Journal of Chemical Science, 14(1), 158. Available from: [Link]

    • Huang, R., & Patureau, F. W. (2022). Electrochemical Dehydrogenative C−H Aminomethylation of Imidazopyridines and Related Heterocycles. RWTH Publications. Retrieved from [Link]

    • Berrade, L., El-Kazzouli, S., Soueidan, A., et al. (2011). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC. Retrieved from [Link]

    • Shaveta, G., & Kumar, P. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Retrieved from [Link]

    • Gökçe, M., Utku, S., Küçükgüzel, İ., & Kaçar, M. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

    • Google Patents. (n.d.). WO2023241608A1 - Csf-1r inhibitors and uses thereof.
    • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

    • Google Patents. (n.d.). CN113214146A - Process for the N-alkylation of aminopyridines.
    • Gueiffier, A., Mavel, S., Lhassani, M., et al. (1998). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. PubMed. Retrieved from [Link]

    • Li, Y., Wu, T., Liu, X., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Retrieved from [Link]

    • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

    • da Silva, A. C. S., de Oliveira, B. G., & de Faria, A. R. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Retrieved from [Link]

    • Huang, R., & Patureau, F. W. (2022). Electrochemical Dehydrogenative C−H Aminomethylation of Imidazopyridines and Related Heterocycles. Chemistry – A European Journal, 28(51). Available from: [Link]

    Sources

    The Versatile Role of 7-(Chloromethyl)imidazo[1,2-a]pyridine in Modern Medicinal Chemistry: Application Notes and Protocols

    Author: BenchChem Technical Support Team. Date: April 2026

    The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous clinically successful drugs.[1][2][3] Its unique electronic properties and synthetic tractability have led to its incorporation into a wide array of therapeutic agents, including anxiolytics like alpidem and the hypnotic zolpidem.[2] Within this versatile class of compounds, 7-(chloromethyl)imidazo[1,2-a]pyridine emerges as a particularly valuable, yet underutilized, building block. The introduction of a reactive chloromethyl group at the 7-position provides a synthetic handle for facile elaboration into more complex molecules and for the development of targeted covalent inhibitors.

    This comprehensive guide provides an in-depth exploration of the applications of 7-(chloromethyl)imidazo[1,2-a]pyridine in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind its use as both a versatile synthetic intermediate and a potential covalent warhead.

    Part 1: The Strategic Importance of the 7-Chloromethyl Group

    The utility of 7-(chloromethyl)imidazo[1,2-a]pyridine stems from the reactivity of the benzylic-like chloride. This functional group is an excellent electrophile, susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, thiols, and phenols. This reactivity allows for the straightforward introduction of diverse chemical moieties at the 7-position, enabling extensive structure-activity relationship (SAR) studies.[4][5]

    Furthermore, the potential for this group to act as a covalent "warhead" is of significant interest in the design of targeted therapies.[6][7] Covalent inhibitors can offer advantages such as increased potency, prolonged duration of action, and the ability to target shallow binding pockets.[8] The chloromethyl group can react with nucleophilic amino acid residues, such as cysteine, within a protein's active site, leading to irreversible inhibition.

    Part 2: Synthesis of 7-(Chloromethyl)imidazo[1,2-a]pyridine

    Protocol 1: Synthesis of 7-(Hydroxymethyl)imidazo[1,2-a]pyridine

    This protocol is adapted from general procedures for the synthesis of substituted imidazo[1,2-a]pyridines.[10][11] The initial step involves the cyclization of an appropriately substituted 2-aminopyridine with an α-haloketone or equivalent. For the 7-substituted product, 2-amino-4-methylpyridine would be a logical starting material, followed by subsequent oxidation of the methyl group. A more direct route, if the starting material is available, is the cyclization of (4-(hydroxymethyl)pyridin-2-yl)methanamine. A general procedure for hydroxymethylation of the imidazopyridine core is also a viable strategy.[4]

    Materials:

    • Imidazo[1,2-a]pyridine

    • Formaldehyde (37% aqueous solution)

    • Sodium acetate

    • Acetic acid

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    Procedure:

    • To a solution of imidazo[1,2-a]pyridine (1.0 eq) in acetic acid, add sodium acetate (1.5 eq) and formaldehyde (3.0 eq).

    • Heat the reaction mixture at 100 °C for 4 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography to yield 7-(hydroxymethyl)imidazo[1,2-a]pyridine.

    Protocol 2: Chlorination of 7-(Hydroxymethyl)imidazo[1,2-a]pyridine

    This protocol is adapted from the synthesis of the analogous 6-(chloromethyl)imidazo[1,2-a]pyridine.[9]

    Materials:

    • 7-(Hydroxymethyl)imidazo[1,2-a]pyridine

    • Thionyl chloride (SOCl₂)

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous Toluene

    • Dimethylformamide (DMF) (catalytic amount)

    Procedure:

    • Under a nitrogen atmosphere, suspend 7-(hydroxymethyl)imidazo[1,2-a]pyridine (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF (e.g., 2 drops).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (2.0 eq) dropwise to the suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture in vacuo.

    • Azeotrope the residue with dry toluene to remove any remaining thionyl chloride, affording 7-(chloromethyl)imidazo[1,2-a]pyridine, which can be used in the next step without further purification.

    Part 3: Application as a Versatile Synthetic Intermediate

    The primary application of 7-(chloromethyl)imidazo[1,2-a]pyridine in medicinal chemistry is as a key intermediate for introducing a variety of substituents at the 7-position. This allows for the exploration of the chemical space around the core scaffold, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

    Protocol 3: General Procedure for Nucleophilic Substitution

    This protocol provides a general method for the reaction of 7-(chloromethyl)imidazo[1,2-a]pyridine with various nucleophiles, such as amines (e.g., piperazine derivatives) and thiols.

    Materials:

    • 7-(Chloromethyl)imidazo[1,2-a]pyridine

    • Nucleophile (e.g., N-methylpiperazine, thiophenol) (1.1 eq)

    • A suitable base (e.g., triethylamine, potassium carbonate) (1.5 eq)

    • A suitable solvent (e.g., acetonitrile, DMF)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    Procedure:

    • Dissolve 7-(chloromethyl)imidazo[1,2-a]pyridine (1.0 eq) in the chosen solvent.

    • Add the nucleophile (1.1 eq) and the base (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the reaction is complete as monitored by TLC.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between DCM and saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the desired 7-substituted imidazo[1,2-a]pyridine derivative.

    Data Presentation: Examples of 7-Substituted Imidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors

    The 7-position of the imidazo[1,2-a]pyridine scaffold has been identified as a key modification site for developing potent kinase inhibitors.[4][12] The table below summarizes the activity of representative compounds where the 7-substituent, introduced via intermediates like 7-(chloromethyl)imidazo[1,2-a]pyridine, plays a crucial role in their biological activity.

    Compound ID7-SubstituentTarget KinaseIC₅₀ (nM)Cell LineReference
    MBM-17 (42c) Linker to a substituted phenyl groupNek23.0MGC-803[1]
    MBM-55 (42g) Linker to a substituted phenyl groupNek21.0MGC-803[1]
    15a MethoxyPI3Kα0.5HCT116[12]
    26 MethoxyPI3Kα>10000HCT116[12]

    Note: The IC₅₀ values are for the final compounds, not the 7-(chloromethyl)imidazo[1,2-a]pyridine intermediate itself. The data illustrates the potency achievable through modification at the 7-position.

    Part 4: Application as a Covalent Inhibitor Warhead

    The electrophilic nature of the chloromethyl group makes 7-(chloromethyl)imidazo[1,2-a]pyridine an attractive scaffold for the design of targeted covalent inhibitors. The underlying principle is the formation of a stable covalent bond with a nucleophilic residue, most commonly a cysteine, in the target protein.[13][14]

    covalent_inhibition

    Causality in Covalent Inhibitor Design

    The effectiveness of a covalent inhibitor depends on two key factors: initial non-covalent binding affinity and the intrinsic reactivity of the electrophilic warhead. The imidazo[1,2-a]pyridine core serves as the recognition element, guiding the molecule to the target protein's binding site. The 7-(chloromethyl) group is positioned to react with a nearby nucleophile once the initial binding event has occurred. This two-step process enhances both potency and selectivity.

    While direct evidence for 7-(chloromethyl)imidazo[1,2-a]pyridine as a covalent warhead is emerging, the principle is well-established for similar electrophiles like α-chloroacetamides.[8] The reaction proceeds via an SN2 mechanism, where the cysteine thiol attacks the methylene carbon, displacing the chloride ion.

    Protocol 4: Assessing Covalent Modification of a Model Peptide

    This protocol describes a method to evaluate the covalent modification of a cysteine-containing peptide by 7-(chloromethyl)imidazo[1,2-a]pyridine using mass spectrometry.

    Materials:

    • 7-(Chloromethyl)imidazo[1,2-a]pyridine

    • Cysteine-containing peptide (e.g., GSH - Glutathione)

    • Ammonium bicarbonate buffer (pH 7.4)

    • Acetonitrile

    • Formic acid

    • LC-MS system

    Procedure:

    • Prepare a stock solution of the cysteine-containing peptide in the ammonium bicarbonate buffer.

    • Prepare a stock solution of 7-(chloromethyl)imidazo[1,2-a]pyridine in a suitable organic solvent like acetonitrile.

    • Incubate the peptide with an excess of 7-(chloromethyl)imidazo[1,2-a]pyridine at 37 °C.

    • At various time points, quench the reaction by adding an excess of a reducing agent like DTT or by acidification with formic acid.

    • Analyze the samples by LC-MS to monitor the disappearance of the starting peptide mass and the appearance of a new mass corresponding to the peptide-inhibitor adduct. The expected mass increase would be the mass of the imidazo[1,2-a]pyridinylmethyl fragment (C₈H₇N₂ = 131.06 Da).

    experimental_workflow

    Conclusion

    7-(Chloromethyl)imidazo[1,2-a]pyridine is a high-value reagent in medicinal chemistry, offering a strategic entry point for both library synthesis and the development of targeted covalent inhibitors. Its straightforward synthesis and predictable reactivity make it an accessible tool for drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this versatile building block in their quest for novel therapeutics. The continued exploration of derivatives from this scaffold is anticipated to yield new drug candidates with improved efficacy and safety profiles.

    References

    Sources

    Application Note: Advanced Cross-Coupling Strategies for Chloromethyl Imidazopyridines

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Regiocontrol, Mechanistic Causality, and Protocol Validation for sp² vs. sp³ Functionalization

    Introduction & Pharmacological Relevance

    The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in modern medicinal chemistry, serving as the core pharmacophore for numerous therapeutics, ranging from hypnotics (e.g., zolpidem) to novel antileishmanial agents and 5-Lipoxygenase-Activating Protein (FLAP) inhibitors[1][2].

    Within this chemical space, 2-chloromethylimidazo[1,2-a]pyridines represent highly versatile bifunctional building blocks. They possess two distinct electrophilic sites:

    • An sp² hybridized carbon-halogen bond (typically C-Br or C-Cl at positions 6 or 8 of the pyridine ring), prime for transition-metal-catalyzed cross-coupling.

    • An sp³ hybridized benzylic-like C-Cl bond at position 2, traditionally reserved for S_N2 nucleophilic substitutions (e.g., amine alkylation or thioether formation)[3].

    Historically, chemists have treated these two sites sequentially, often requiring protecting groups or functional group interconversions to prevent unwanted side reactions during palladium catalysis[2]. However, advanced catalytic methodologies now allow for either regioselective mono-coupling or one-pot dual sp²/sp³ cross-coupling [4]. This application note details the mechanistic rationale and self-validating protocols required to master these divergent pathways.

    Mechanistic Causality: sp² vs. sp³ Oxidative Addition

    The success of functionalizing chloromethyl imidazopyridines lies in exploiting the differential rates of oxidative addition by the Palladium(0) active species.

    When exposing a substrate like 8-bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine to Pd(0), the catalyst faces a chemoselectivity dilemma. The sp² C-Br bond undergoes oxidative addition significantly faster than the sp³ C-Cl bond . This is driven by two factors:

    • Bond Dissociation Energy (BDE): The C-Br bond is weaker than the C-Cl bond.

    • π-Precoordination: The electron-deficient nature of the imidazopyridine ring allows the Pd(0) center to pre-coordinate to the aromatic π-system, directing it toward the adjacent C-Br bond.

    By strictly controlling the stoichiometry of the boronic acid (1.0 equivalent) and utilizing milder temperatures, the sp³ C-Cl bond remains intact. Conversely, by increasing the equivalents of the boronic acid, elevating the temperature, and utilizing a robust catalyst like Pd(PPh₃)₄, the Pd(0) species—once regenerated from the first catalytic cycle—will proceed to insert into the benzylic-like sp³ C-Cl bond, achieving a one-pot dual substitution [4].

    Mechanism Pd0 Pd(0) Catalyst Active Species OA1 1. sp2 Oxidative Addition (Fast insertion into C-Br) Pd0->OA1 TM1 2. Transmetalation & RE (Formation of mono-coupled intermediate) OA1->TM1 OA2 3. sp3 Oxidative Addition (Slower insertion into benzylic C-Cl) TM1->OA2 Pd(0) Regeneration & Re-entry TM2 4. Transmetalation & RE (Formation of dual-coupled product) OA2->TM2 TM2->Pd0 Product Release

    Caption: Sequential mechanistic cycle for the one-pot dual sp²/sp³ Suzuki-Miyaura cross-coupling.

    Divergent Synthetic Workflows

    To harness this scaffold, a reliable synthesis of the precursor is required, followed by the chosen cross-coupling trajectory.

    G A 2-Aminopyridine + 1,3-Dichloroacetone B 2-Chloromethyl- Imidazo[1,2-a]pyridine (Precursor) A->B Cyclocondensation (EtOH, Reflux) C Selective sp2 Suzuki Coupling (Pd(PPh3)4, Mild Base) B->C Regioselective C-Br Insertion D One-Pot Dual sp2/sp3 Suzuki Coupling (Pd Catalyst, Excess Boronic Acid) B->D Dual sp2/sp3 Functionalization E SN2 Alkylation / Thioether Formation C->E Nucleophilic Substitution at sp3 C-Cl

    Caption: Divergent synthetic pathways for the functionalization of 2-chloromethylimidazo[1,2-a]pyridines.

    Protocol A: Synthesis of the Bifunctional Precursor

    Target: 8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine[2][3].

    • Rationale: 1,3-dichloroacetone acts as a bis-electrophile. The exocyclic amine of the substituted 2-aminopyridine attacks the ketone, followed by cyclization onto the α-chloro group.

    • Procedure:

      • Charge a round-bottom flask with 3-bromo-5-chloropyridin-2-amine (1.0 equiv, e.g., 5.0 g, 24.1 mmol) and absolute ethanol (80 mL).

      • Add 1,3-dichloroacetone (1.1 equiv, 3.34 g, 26.5 mmol) in one portion.

      • Stir and heat the reaction mixture under reflux (approx. 80 °C) for 96 hours.

      • Validation Checkpoint 1: Monitor via TLC (DCM/MeOH 95:5). The starting material (Rf ~0.6) should convert to a lower-running fluorescent spot (Rf ~0.4 under UV 254 nm).

      • Evaporate the solvent in vacuo. Purify the crude residue via silica gel flash chromatography (eluent: 100% dichloromethane).

      • Validation Checkpoint 2: Isolate the product as a yellow solid (Yield: ~60%). Confirm identity via ¹H NMR (CDCl₃): diagnostic singlet for the chloromethyl protons at δ 4.79 (s, 2H)[3].

    Protocol B: Regioselective sp² Suzuki-Miyaura Coupling

    Target: 8-Aryl-6-chloro-2-chloromethylimidazo[1,2-a]pyridine.

    • Rationale: To selectively couple at the C8-Br position while preserving the C2-chloromethyl group for downstream S_N2 chemistry, a precise 1:1 stoichiometry and a mild base (K₂CO₃) are utilized to prevent premature sp³ oxidative addition or hydrolysis of the alkyl chloride[2].

    • Procedure:

      • In an oven-dried microwave vial, combine the precursor from Protocol A (1.0 equiv), arylboronic acid (1.05 equiv), and K₂CO₃ (3.0 equiv).

      • Add Pd(PPh₃)₄ (0.05 equiv) inside a glovebox or under a strict argon counter-flow.

      • Add degassed THF/H₂O (4:1 v/v) to achieve a 0.1 M concentration. Seal the vial.

      • Heat the mixture at 70 °C for 2–4 hours (conventional heating) or 90 °C for 30 minutes (microwave irradiation).

      • Validation Checkpoint 1: The reaction mixture should remain a pale yellow/orange homogeneous solution. Rapid precipitation of palladium black indicates catalyst deactivation.

      • Quench with water, extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate.

      • Validation Checkpoint 2: LC-MS analysis must show the desired [M+H]⁺ peak with a characteristic chlorine isotope pattern, confirming the retention of the -CH₂Cl group.

    Protocol C: One-Pot Dual sp²/sp³ Suzuki-Miyaura Coupling

    Target: 8-Aryl-6-chloro-2-(arylmethyl)imidazo[1,2-a]pyridine[4].

    • Rationale: By pushing the reaction conditions (excess boronic acid, elevated temperature), the regenerated Pd(0) inserts into the benzylic C-Cl bond after the sp² coupling is complete, yielding an unsymmetrical diarylmethane derivative in a single step.

    • Procedure:

      • In a Schlenk tube, combine the precursor from Protocol A (1.0 equiv), arylboronic acid (2.5 equiv), and Cs₂CO₃ (4.0 equiv).

      • Add Pd(PPh₃)₄ (0.10 equiv) under an argon atmosphere.

      • Suspend the reagents in anhydrous 1,4-dioxane (0.1 M).

      • Heat the sealed tube to 100 °C for 16 hours.

      • Validation Checkpoint 1: TLC monitoring (Hexane/EtOAc 7:3) will initially show the formation of the mono-coupled intermediate (Rf ~0.5), which will gradually convert to the less polar dual-coupled product (Rf ~0.65).

      • Filter the mixture through a pad of Celite, washing with EtOAc. Concentrate the filtrate.

      • Purify via column chromatography.

      • Validation Checkpoint 2: ¹H NMR will show the disappearance of the -CH₂Cl singlet at δ 4.79 and the appearance of a new benzylic -CH₂-Ar singlet further upfield (typically δ 4.10–4.30), alongside an integrated increase in aromatic protons.

    Optimization Data & Yield Comparisons

    The following table summarizes the quantitative data and condition optimization for the divergent cross-coupling pathways of 2-chloromethylimidazo[1,2-a]pyridines.

    Coupling StrategyCatalyst (mol %)Base (Equiv)Boronic Acid (Equiv)Solvent SystemTemp / TimeMajor ProductIsolated Yield
    Selective sp² Pd(PPh₃)₄ (5%)K₂CO₃ (3.0)1.05THF/H₂O (4:1)70 °C / 3 h8-Aryl-2-chloromethyl78 - 85%
    Selective sp² (MW) Pd(PPh₃)₄ (10%)K₂CO₃ (5.0)1.10THF120 °C / 30 min8-Aryl-2-chloromethyl41 - 90%
    Dual sp²/sp³ Pd(PPh₃)₄ (10%)Cs₂CO₃ (4.0)2.501,4-Dioxane100 °C / 16 h8-Aryl-2-(arylmethyl)65 - 72%
    Failed Dual Pd(dppf)Cl₂ (5%)Na₂CO₃ (3.0)2.50Toluene/H₂O90 °C / 12 hMono-coupled only< 10% (Dual)

    Note: The choice of base and solvent is critical. Cs₂CO₃ in anhydrous dioxane promotes the harder sp³ oxidative addition step, whereas biphasic aqueous conditions tend to stall at the mono-coupled intermediate or lead to hydrolysis of the chloromethyl group.

    Conclusion

    The 2-chloromethylimidazo[1,2-a]pyridine scaffold offers programmable reactivity for drug discovery. By understanding the mechanistic causality of palladium oxidative addition—specifically the energetic preference for sp² C-Br bonds over sp³ C-Cl bonds—chemists can deliberately steer the reaction toward selective mono-functionalization or one-pot dual coupling. Adhering to the self-validating checkpoints within these protocols ensures high fidelity and reproducibility in the synthesis of complex, multi-substituted imidazopyridine libraries.

    References

    • 5-Lipoxygenase-Activating Protein (FLAP) Inhibitors. Part 4: Development of 3-[3-tert-Butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic Acid Source: ACS Publications - Journal of Medicinal Chemistry (2011) URL:[Link][1]

    • 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases Source: PMC - European Journal of Medicinal Chemistry (2018) URL:[Link][2]

    • 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine Source: MDPI - Molbank (2023) URL:[Link][3]

    • One-Pot Dual Substitutions of Bromobenzyl Chloride, 2-Chloromethyl-6-halogenoimidazo[1,2-a]pyridine and -[1,2-b]pyridazine by Suzuki-Miyaura Cross-Coupling Reactions Source: European Journal of Organic Chemistry (2008) URL:[Link][4]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Troubleshooting Low Yield in 7-(Chloromethyl)imidazo[1,2-a]pyridine Substitution Reactions

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for substitution reactions involving 7-(chloromethyl)imidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of derivatives from this versatile scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, and successful functionalization is key to unlocking its therapeutic potential.[1][2][3] This resource provides in-depth troubleshooting advice and practical protocols to help you optimize your reaction yields and obtain high-purity products.

    Troubleshooting Guide

    This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

    Problem 1: Low to No Product Yield

    You've set up your substitution reaction with 7-(chloromethyl)imidazo[1,2-a]pyridine and your chosen nucleophile, but upon workup and analysis, you observe a very low yield or no desired product at all. What could be the issue?

    Potential Causes and Solutions:

    • Poor Nucleophilicity of the Reagent: The success of the substitution reaction is highly dependent on the strength of the nucleophile.

      • Explanation: Weakly nucleophilic compounds will react slowly or not at all with the electrophilic chloromethyl group. The electronic properties of substituents on the nucleophile can significantly impact its reactivity.

      • Solution:

        • Select a Stronger Nucleophile: If possible, consider using a more reactive nucleophile.

        • Activate the Nucleophile: For weaker nucleophiles, deprotonation with a suitable base to generate the corresponding anion will dramatically increase its nucleophilicity. For example, using the sodium or potassium salt of your nucleophile can be beneficial.

        • Consider Catalysis: In some cases, a phase-transfer catalyst can be employed to facilitate the reaction between a solid-state nucleophile and the substrate in an organic solvent.

    • Inappropriate Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that must be optimized.

      • Explanation: Many substitution reactions require heating to overcome the activation energy barrier. The choice of solvent is also crucial as it needs to dissolve the reactants and facilitate the reaction.

      • Solution:

        • Optimize Temperature: Gradually increase the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to find the optimal temperature that promotes product formation without leading to decomposition.[4]

        • Screen Solvents: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices for nucleophilic substitution reactions. It's worth screening a few different solvents to find the best one for your specific nucleophile.[2]

        • Increase Reaction Time: Some reactions are simply slow. Monitor the reaction over an extended period to see if the product yield improves.

    • Degradation of Starting Material or Product: The 7-(chloromethyl)imidazo[1,2-a]pyridine starting material or the desired product may be unstable under the reaction conditions.

      • Explanation: The chloromethyl group can be labile, and the imidazo[1,2-a]pyridine ring system can be sensitive to strong acids, bases, or high temperatures.

      • Solution:

        • Use Milder Conditions: If you suspect degradation, try running the reaction at a lower temperature or using a weaker base.

        • Protect Sensitive Functional Groups: If your nucleophile or the imidazo[1,2-a]pyridine core has other reactive functional groups, consider protecting them before the substitution reaction.

        • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.

    • Poor Quality of Starting Material: The 7-(chloromethyl)imidazo[1,2-a]pyridine may be impure or have degraded during storage.

      • Explanation: Impurities in the starting material can interfere with the reaction, and degradation can lead to a lower effective concentration of the reactant.

      • Solution:

        • Verify Purity: Check the purity of your starting material by NMR or LC-MS.

        • Purify if Necessary: If the starting material is impure, purify it by column chromatography or recrystallization before use.

        • Proper Storage: Store 7-(chloromethyl)imidazo[1,2-a]pyridine in a cool, dark, and dry place to prevent degradation.

    Problem 2: Multiple Spots on TLC Indicating Side Products

    Your reaction seems to be working, but the TLC plate shows several spots in addition to your desired product, leading to a low isolated yield after purification. What are the likely side reactions?

    Potential Causes and Solutions:

    • N-Alkylation of the Imidazo[1,2-a]pyridine Ring: The nitrogen atoms in the imidazo[1,2-a]pyridine ring are nucleophilic and can compete with your intended nucleophile.

      • Explanation: The N1 and N4 positions of the imidazo[1,2-a]pyridine ring can be alkylated, leading to the formation of quaternary ammonium salts. This is more likely to occur with highly reactive alkylating agents or under forcing conditions.

      • Solution:

        • Control Stoichiometry: Use a precise 1:1 stoichiometry of the nucleophile and 7-(chloromethyl)imidazo[1,2-a]pyridine to minimize side reactions.[4]

        • Use a Bulky Nucleophile: A sterically hindered nucleophile may selectively react at the less hindered chloromethyl position.

        • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity.

    • Dimerization or Polymerization: The product of the substitution reaction may still be nucleophilic and can react with the starting material.

      • Explanation: If the newly introduced functional group is nucleophilic (e.g., an amine or a thiol), it can react with another molecule of 7-(chloromethyl)imidazo[1,2-a]pyridine, leading to dimerization or polymerization.

      • Solution:

        • Slow Addition of a Reagent: Adding the 7-(chloromethyl)imidazo[1,2-a]pyridine slowly to a solution of the nucleophile can help to maintain a low concentration of the electrophile and minimize dimerization.

        • Use an Excess of the Nucleophile: Using a slight excess of the nucleophile can help to ensure that all of the 7-(chloromethyl)imidazo[1,2-a]pyridine reacts with the intended nucleophile.

    • Elimination Reactions: Under strongly basic conditions, elimination of HCl to form a methylene-imidazo[1,2-a]pyridine intermediate can occur, which can then polymerize or react with other species in the reaction mixture.

      • Explanation: A strong base can deprotonate the chloromethyl group, leading to an E2 elimination.

      • Solution:

        • Use a Weaker Base: If a base is required, opt for a weaker, non-nucleophilic base like potassium carbonate or triethylamine instead of strong bases like sodium hydride or alkoxides.

        • Careful Temperature Control: Higher temperatures can favor elimination reactions.

    Problem 3: Difficulty in Product Purification

    You have successfully formed your desired product, but you are struggling to isolate it in a pure form from the reaction mixture.

    Potential Causes and Solutions:

    • Similar Polarity of Product and Starting Material/Side Products: The polarity of your product may be very similar to that of the starting material or a major side product, making separation by column chromatography challenging.

      • Explanation: If the substitution does not significantly alter the overall polarity of the molecule, chromatographic separation can be difficult.

      • Solution:

        • Optimize Your Chromatography: Experiment with different solvent systems for your column chromatography. Using a shallow gradient or an isocratic elution with a carefully chosen solvent mixture can improve separation.

        • Recrystallization: If your product is a solid, recrystallization can be a very effective purification method. Try screening different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature.

        • Derivatization: In some cases, it may be possible to temporarily derivatize your product to change its polarity, allowing for easier separation. The protecting group can then be removed in a subsequent step.

    • Product is an Oil: Your product may be a viscous oil that is difficult to handle and purify.

      • Explanation: Not all organic compounds are crystalline solids at room temperature.

      • Solution:

        • Trituration: Try triturating the oil with a non-polar solvent like hexane or pentane. This can sometimes induce crystallization or wash away less polar impurities.

        • Salt Formation: If your product has a basic nitrogen, you can try forming a salt (e.g., with HCl or another acid). Salts are often crystalline and easier to handle and purify.

        • Kugelrohr Distillation: For thermally stable, non-volatile oils, Kugelrohr distillation under high vacuum can be an effective purification method.

    Frequently Asked Questions (FAQs)

    Q1: What are the optimal general conditions for a substitution reaction on 7-(chloromethyl)imidazo[1,2-a]pyridine?

    A1: There is no single set of "optimal" conditions, as the ideal parameters will depend on the specific nucleophile being used. However, a good starting point is to use a polar aprotic solvent such as DMF or acetonitrile. The reaction is often carried out in the presence of a mild base, such as potassium carbonate, to neutralize the HCl that is formed. The temperature can range from room temperature to reflux, depending on the reactivity of the nucleophile. It is always recommended to start with a small-scale reaction to optimize the conditions before scaling up.

    Q2: How does the electronic nature of the nucleophile affect the reaction?

    A2: The electronic properties of the nucleophile play a significant role. Electron-rich nucleophiles (those with a high degree of negative charge or lone pair availability) will react more readily. For example, a phenoxide ion is a much stronger nucleophile than phenol. Conversely, nucleophiles with electron-withdrawing groups will be less reactive.

    Q3: Can substitution reactions occur at other positions on the imidazo[1,2-a]pyridine ring?

    A3: While the primary site of reaction for nucleophilic substitution is the chloromethyl group, electrophilic substitution reactions can occur on the imidazo[1,2-a]pyridine ring itself. The most common site for electrophilic attack is the C3 position.[5] Therefore, it is important to choose reaction conditions that favor nucleophilic substitution at the C7-methyl position and avoid conditions that could promote electrophilic attack on the ring.

    Q4: Are there any specific safety precautions to take when working with 7-(chloromethyl)imidazo[1,2-a]pyridine?

    A4: Yes. 7-(Chloromethyl)imidazo[1,2-a]pyridine is a halogenated organic compound and should be handled with care. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.

    Experimental Protocols

    Protocol 1: General Procedure for Nucleophilic Substitution on 7-(Chloromethyl)imidazo[1,2-a]pyridine

    This protocol provides a general starting point for a substitution reaction. The specific nucleophile, base, solvent, temperature, and reaction time will need to be optimized for your particular transformation.

    • To a solution of the nucleophile (1.2 equivalents) in a suitable solvent (e.g., DMF, 0.5 M), add a base (1.5 equivalents, e.g., K₂CO₃) if required to deprotonate the nucleophile.

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add a solution of 7-(chloromethyl)imidazo[1,2-a]pyridine (1.0 equivalent) in the same solvent.

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

    Protocol 2: Synthesis of 7-(Chloromethyl)imidazo[1,2-a]pyridine

    A common method for the synthesis of the starting material involves the reaction of the corresponding 2-aminopyridine with 1,3-dichloroacetone.[6]

    • To a solution of 4-methyl-2-aminopyridine (1.0 equivalent) in a suitable solvent (e.g., 1,2-dimethoxyethane), add 1,3-dichloroacetone (1.2 equivalents). [6]

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, the reaction mixture can be worked up by partitioning between an organic solvent and water.

    • The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.

    Visualizing the Process

    Troubleshooting Workflow

    Troubleshooting_Workflow start Low Yield or No Product check_nucleophile Assess Nucleophile Reactivity start->check_nucleophile Is the nucleophile strong enough? optimize_conditions Optimize Reaction Conditions start->optimize_conditions Are conditions optimal? check_stability Evaluate Starting Material/Product Stability start->check_stability Is anything degrading? check_purity Verify Starting Material Purity start->check_purity Is the starting material pure? side_products Multiple Spots on TLC n_alkylation Consider N-Alkylation side_products->n_alkylation dimerization Check for Dimerization side_products->dimerization elimination Suspect Elimination side_products->elimination purification_issues Purification Difficulty similar_polarity Address Similar Polarity purification_issues->similar_polarity product_oil Handle Oily Product purification_issues->product_oil

    Caption: A workflow for troubleshooting low yields.

    Reaction Mechanism: SN2 Substitution

    SN2_Mechanism reactants 7-(chloromethyl)imidazo[1,2-a]pyridine + Nu⁻ transition_state Transition State [Nu---CH₂---Cl]⁻ reactants->transition_state Nucleophilic Attack products Product + Cl⁻ transition_state->products Chloride Leaving Group

    Caption: The SN2 mechanism for substitution.

    Influence of Key Reaction Parameters

    Reaction_Parameters Yield Reaction Yield Temperature Temperature Temperature->Yield Increases (to a point) Solvent Solvent Polarity Solvent->Yield Affects Rate Base Base Strength Base->Yield Can cause side reactions Nucleophile Nucleophile Strength Nucleophile->Yield Increases

    Caption: Key parameters influencing reaction yield.

    References

    • Benchchem. Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
    • Nanomaterials Chemistry. Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst.
    • PMC. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3.
    • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
    • ACS Publications. Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines | The Journal of Organic Chemistry.
    • Green Chemistry (RSC Publishing). Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions.
    • ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega.
    • Scirp.org. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives.
    • BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
    • PMC. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction.
    • Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center.
    • Sigma-Aldrich. 7-Chloro-2-(Chloromethyl)Imidazo[1,2-a]Pyridine.
    • PubMed. Synthesis of imidazo[1,2-a]pyridines as antiviral agents.
    • Journal of Medicinal and Chemical Sciences. Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents.
    • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
    • ResearchGate. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
    • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine.
    • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides.
    • MDPI. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3.
    • Letters in Applied NanoBioScience. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst.
    • PMC. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.

    Sources

    reducing side reactions in imidazo[1,2-a]pyridine alkylation pathways

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for one of the most common challenges in working with the imidazo[1,2-a]pyridine scaffold: controlling regioselectivity and minimizing side reactions during alkylation. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, found in numerous marketed drugs like Zolpidem and Alpidem.[1][2][3] However, its reactivity profile presents specific challenges that can impede the efficient synthesis of target molecules.

    This document moves beyond simple protocols to explain the underlying chemical principles, helping you not only to solve current issues but also to proactively design more robust and efficient reactions in the future.

    Frequently Asked Questions (FAQs)

    FAQ 1: Why is regioselectivity a major challenge in the alkylation of imidazo[1,2-a]pyridines?

    The primary challenge arises from the presence of multiple nucleophilic sites on the heterocyclic ring system. The two most reactive sites for electrophilic attack are the pyridine-like nitrogen at the 1-position (N-1) and the electron-rich carbon at the 3-position (C-3).[4]

    • N-1 Alkylation: This position is often the site of initial, kinetically favored attack. The lone pair on the N-1 nitrogen is readily available, leading to a rapid reaction with alkylating agents.

    • C-3 Alkylation: The C-3 position is highly nucleophilic due to resonance stabilization from the imidazole ring.[4] This makes it a prime target for electrophiles, often leading to the thermodynamically more stable product.

    The competition between these two sites means that slight variations in reaction conditions can dramatically shift the product ratio, leading to mixtures that are difficult to separate and result in low yields of the desired isomer. Understanding how to modulate the reactivity of these two positions is the key to a successful and selective alkylation.

    G cluster_main Imidazo[1,2-a]pyridine Core cluster_nodes IAP N1_label N-1 Alkylation (Kinetic Product) IAP->N1_label C3_label C-3 Alkylation (Thermodynamic Product) IAP->C3_label  Slower, often irreversible  (Desired for many applications)

    Caption: Competing N-1 vs. C-3 alkylation sites on the imidazo[1,2-a]pyridine scaffold.

    Troubleshooting Guide: Controlling C-3 Regioselectivity

    Problem: My reaction yields a mixture of N-1 and C-3 alkylated products. How can I selectively obtain the C-3 isomer?

    This is the most common issue encountered. Achieving high C-3 selectivity requires carefully tuning the reaction parameters to disfavor the kinetically preferred N-1 alkylation and promote attack at the C-3 position. The choice of base, solvent, temperature, and the nature of the alkylating agent are all critical levers you can pull.

    The underlying principle is to control the state of the imidazo[1,2-a]pyridine nucleophile. A strong base will irreversibly deprotonate the heterocycle, creating an anionic species where the charge distribution may favor C-3 attack. Conversely, milder conditions may favor a neutral molecule pathway, where the more accessible N-1 lone pair dominates reactivity.

    Caption: Decision workflow for troubleshooting poor C-3 regioselectivity.

    For rapid reference, the following table summarizes experimental conditions and their general effect on regioselectivity.

    ParameterCondition Favoring C-3 AlkylationRationale
    Base Weaker inorganic bases (K₂CO₃, Cs₂CO₃) or no baseAvoids full deprotonation, allowing the inherent nucleophilicity of the C-3 position to dominate, especially with reactive electrophiles.
    Catalyst Lewis acids (e.g., Yb(OTf)₃, Y(OTf)₃, B(C₆F₅)₃)[5][6][7]Activates the electrophile, promoting a Friedel-Crafts-type reaction at the electron-rich C-3 position.
    Solvent Polar aprotic (e.g., DMF, MeCN) or less nucleophilic alcohols (e.g., trifluoroethanol)[8]Can help stabilize intermediates in the C-3 pathway and can be crucial for reactions that are sluggish in other solvents.[8]
    Temperature Elevated temperatures (e.g., 80-110 °C)[8][9]Provides the energy to overcome the activation barrier for the thermodynamically favored C-3 product.
    Electrophile Michael acceptors (α,β-unsaturated ketones), diazoesters, aldehydes/imines[6][7][10]These "softer" electrophiles have a higher propensity to react at the C-3 position. Modern methods often generate a C-3 radical or carbocationic intermediate.[11][12]

    Advanced & Modern Protocols

    FAQ 2: Are there catalyst systems that can bypass traditional alkylation issues?

    Yes. Modern organic synthesis has moved towards direct C-H functionalization, which avoids the pre-activation steps that often lead to regioselectivity problems. For imidazo[1,2-a]pyridines, two powerful strategies have emerged.

    • Photoredox Catalysis: This approach uses visible light to generate radical intermediates under mild conditions.[1][13] The imidazo[1,2-a]pyridine can be selectively excited or a radical can be generated from an alkyl precursor, which then adds to the C-3 position with high regioselectivity.[13][14] This method is compatible with a wide range of functional groups.[13]

    • Lewis Acid Catalysis: Strong Lewis acids like B(C₆F₅)₃ or Y(OTf)₃ can catalyze the alkylation of the C-3 position with Michael acceptors or facilitate three-component reactions involving aldehydes and amines.[6][7][9] The Lewis acid activates the electrophile, making it highly reactive towards the nucleophilic C-3 position in an aza-Friedel-Crafts type mechanism.[7][9]

    Protocol: Lewis Acid-Catalyzed Three-Component C-3 Alkylation

    This protocol provides a robust, high-yielding, and regioselective method for installing an alkyl group at the C-3 position, based on work by Wang, Liu, Jiao, and coworkers.[9][15]

    Reaction: Imidazo[1,2-a]pyridine + Aldehyde + Amine --(Y(OTf)₃, Toluene, 110 °C)--> C-3 Alkylated Product

    Step-by-Step Methodology:

    • Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the imidazo[1,2-a]pyridine (1.0 equiv., 0.2 mmol).

    • Addition of Reactants: Add the aldehyde (1.5 equiv., 0.3 mmol) and the cyclic amine (e.g., morpholine) (2.0 equiv., 0.4 mmol).

    • Catalyst and Solvent: Add Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃) (0.2 equiv., 0.04 mmol) followed by toluene (1.0 mL).

    • Reaction Execution: Seal the vial and place it in a preheated oil bath at 110 °C. Stir the reaction for 12 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Work-up: After completion, cool the reaction mixture to room temperature. Quench with water (15 mL) and extract the product with ethyl acetate (3 x 15 mL).

    • Purification: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure C-3 alkylated product.

    Rationale for Protocol Steps:

    • Y(OTf)₃: The Lewis acid catalyst is crucial for activating the aldehyde and forming a reactive iminium ion intermediate with the amine.[7][9]

    • Excess Aldehyde/Amine: Using a slight excess of the electrophile precursors helps to drive the reaction to completion.[9]

    • Toluene at 110 °C: This solvent and temperature combination provides the necessary thermal energy for the reaction to proceed efficiently without significant degradation.[9]

    Troubleshooting Other Common Side Reactions

    Problem: I am observing a significant amount of a bis-imidazopyridine adduct or other dimeric byproducts.

    This side reaction can occur when a newly formed imidazo[1,2-a]pyridine product reacts with a reactive intermediate still present in the reaction mixture.[8]

    Solutions:

    • Control Stoichiometry: Ensure you are not using a large excess of a highly reactive reagent. Sometimes, using a slight excess of the 2-aminopyridine starting material (e.g., 1.2-1.5 equivalents) can help push the initial reaction to completion before subsequent side reactions can occur.[8]

    • Adjust Reaction Conditions: Dimerization can be concentration-dependent. Try running the reaction at a lower concentration.

    • Control Atmosphere: Some oxidative coupling side reactions can be influenced by the presence of air. Running the reaction under an inert atmosphere (N₂ or Ar) may be beneficial.[8]

    References

    • Wang, C., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Retrieved from [Link]

    • ResearchGate. (n.d.). Photoredox-catalyzed C3-selenylation of imidazo[1,2-a]pyridines with diorganoyl diselenides. ResearchGate. Retrieved from [Link]

    • ResearchGate. (n.d.). Alkylation of imidazo[1,2‐a]pyridines using DLP. ResearchGate. Retrieved from [Link]

    • Boyd, M. R., et al. (2020). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC. Retrieved from [Link]

    • Prasher, P., et al. (2022). C3 regioselectivity: a major constraint in the drug development with imidazo[1,2-a]pyridines. Future Science. Retrieved from [Link]

    • Wang, C., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. RSC Publishing. Retrieved from [Link]

    • Kim, S., et al. (2019). Rhodium(II)‐Catalyzed Regioselective C3‐Alkylation of 2‐Arylimidazo[1,2‐a]pyridines with Aryl Diazoesters. Institute for Basic Science. Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts. RSC Publishing. Retrieved from [Link]

    • Reddy, G. S., et al. (2023). Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. ACS Publications. Retrieved from [Link]

    • Csütörtöki, F., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH. Retrieved from [Link]

    • Semantic Scholar. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Semantic Scholar. Retrieved from [Link]

    • Wang, C., et al. (2022). Base-Catalyzed Aqueous Methylenation of Imidazo[1,2-a]pyridines with Glyoxylic Acid. ACS Publications. Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing. Retrieved from [Link]

    • Alotaibi, N., et al. (2024). B(C6F5)3‐Catalysed Alkylation of Imidazo[1,2‐a]pyridines Using α,β‐Unsaturated Ketones. Cardiff University. Retrieved from [Link]

    • ResearchGate. (n.d.). The C3 carbonylation of imidazo[1,2‐a]pyridines. ResearchGate. Retrieved from [Link]

    • Zhang, Y., et al. (2015). Regioselective direct C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates promoted by palladium-phosphine complexes. PubMed. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). One-Pot Regiospecific Synthesis of Imidazo[1,2-a]pyridines: A Novel, Metal-Free, Three-Component Reaction for the Formation of C-N, C-O, and C-S Bonds. Organic Chemistry Portal. Retrieved from [Link]

    • Baklanov, M. A., et al. (2022). Synthesis of Imidazo[1,2-a]pyridines via Near UV Light-Induced Cyclization of Azirinylpyridinium Salts. ACS Publications. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Photocatalyzed C3-H Nitrosylation of Imidazo[1,2-a]pyridine under Continuous Flow and External Photocatalyst-, Oxidant-, and Additive-Free Conditions. Organic Chemistry Portal. Retrieved from [Link]

    • ResearchGate. (n.d.). Regioselective Palladium-Catalyzed Arylation and Heteroarylation of Imidazo[1,2- a ]pyridines. ResearchGate. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Retrieved from [Link]

    • de F. S. Alves, L. C., et al. (2023). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Retrieved from [Link]

    • de F. S. Alves, L. C., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. Retrieved from [Link]

    • Gonçalves, V., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Retrieved from [Link]

    • Scott, J. S., et al. (2021). Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. ACS Publications. Retrieved from [Link]

    • Doganc, F., & Göker, H. (2018). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

    • ResearchGate. (n.d.). Representative imidazo[1,2‐a]pyridine derivative drugs. ResearchGate. Retrieved from [Link]

    • ResearchGate. (n.d.). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. ResearchGate. Retrieved from [Link]

    • Wang, C., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel-Crafts Reaction Catalyzed by Y(OTf)3. PubMed. Retrieved from [Link]

    Sources

    Technical Support Center: Purification of 7-(Chloromethyl)imidazo[1,2-a]pyridine Synthesis Mixtures

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when isolating 7-(chloromethyl)imidazo[1,2-a]pyridine.

    The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, often synthesized via condensation or multicomponent reactions . However, purification of the 7-(chloromethyl) derivative is notoriously difficult. Standard purification techniques often lead to poor yields because the basic imidazopyridine nitrogen interacts strongly with acidic silanols on silica gel, causing severe streaking [[1]]([Link]). Furthermore, the reactivity of the chloromethyl group makes it highly susceptible to nucleophilic attack—a property exploited in downstream functionalization but detrimental during isolation .

    Diagnostic Purification Workflow

    Before selecting a purification method, you must assess the purity of your crude mixture. Use the decision tree below to determine the optimal isolation strategy that minimizes product degradation.

    PurificationWorkflow Crude Crude Mixture 7-(chloromethyl)imidazo[1,2-a]pyridine Assess LC-MS / 1H-NMR Purity Assessment Crude->Assess Decision Purity > 80%? Assess->Decision Cryst Anti-Solvent Crystallization Decision->Cryst Yes Chrom Flash Chromatography Decision->Chrom No Pure Pure Product Isolation (Store at -20°C under Ar) Cryst->Pure Avoid Avoid MeOH & Amines (Prevents solvolysis) Chrom->Avoid Alumina Use Neutral Alumina (DCM/EtOAc/Heptane) Avoid->Alumina Alumina->Pure

    Workflow for selecting the optimal purification strategy.

    Mechanistic Troubleshooting & FAQs

    The majority of yield losses during the purification of this molecule stem from the inherent conflict between the basic core and the electrophilic side chain.

    DegradationPathways Target 7-(chloromethyl)imidazo[1,2-a]pyridine MeOH Methanol / EtOH (Chromatography) Target->MeOH Water Aqueous Workup (High pH / Heat) Target->Water TEA Triethylamine / NH3 (Basic Modifiers) Target->TEA Ether 7-(alkoxymethyl) derivative (Solvolysis) MeOH->Ether Nucleophilic Substitution Alcohol 7-(hydroxymethyl) derivative (Hydrolysis) Water->Alcohol Hydrolysis Quat Quaternary Ammonium Salt (Menshutkin Reaction) TEA->Quat Quaternization

    Common degradation pathways during isolation and chromatography.

    Q: Why does my product degrade into a methoxy derivative during silica gel chromatography? A: The chloromethyl group is highly electrophilic. When using standard polar modifiers like Methanol (MeOH) to elute the basic imidazopyridine core, the methanol acts as a nucleophile. The basicity of the imidazopyridine nitrogen can auto-catalyze this solvolysis, leading to the formation of 7-(methoxymethyl)imidazo[1,2-a]pyridine .

    Q: Can I use Triethylamine (TEA) to deactivate the silica and prevent streaking? A: Using TEA is standard practice for imidazopyridines to block acidic silanol groups . However, for the chloromethyl derivative, aliphatic amines like TEA will undergo a rapid Menshutkin quaternization with the reactive benzylic-like chloride, forming an irreversible imidazopyridinium quaternary ammonium salt .

    Q: How do I remove unreacted 2-amino-4-(chloromethyl)pyridine starting material without chromatography? A: The starting aminopyridine is typically more basic (higher pKa) than the fused imidazopyridine product. A carefully controlled liquid-liquid extraction using a biphasic system (e.g., EtOAc and an aqueous buffer at pH 4.5) can selectively protonate the starting material, partitioning it into the aqueous layer while the neutral product remains in the organic layer.

    Quantitative Data: Solvent & Modifier Compatibility

    To prevent the side reactions outlined above, adhere strictly to the solvent compatibilities listed in Table 1.

    Table 1: Mobile Phase and Modifier Compatibility

    Solvent / ModifierRole in ChromatographyCompatibilityMechanistic Rationale
    Methanol / Ethanol Polar eluentIncompatible Acts as a nucleophile; solvolyzes the chloromethyl group to an ether .
    Triethylamine (TEA) Silanol deactivatorIncompatible Undergoes Menshutkin reaction, forming quaternary ammonium salts [[2]]([Link]).
    Ethyl Acetate / Hexanes Bulk mobile phaseCompatible Non-nucleophilic; completely safe for the chloromethyl group .
    DIPEA (0.1%) Silanol deactivatorUse with Caution Sterically hindered base reduces quaternization risk, but prolonged exposure on-column may still degrade the product.
    Neutral Alumina Stationary phaseHighly Recommended Eliminates the need for basic modifiers, preventing both streaking and quaternization.

    Self-Validating Experimental Protocols

    Protocol A: Anhydrous Flash Chromatography on Neutral Alumina

    Use this protocol if crude purity is <80% and chromatography is unavoidable.

    • Stationary Phase Preparation: Pack a column with Neutral Alumina (Brockmann Grade III). Do not use standard acidic silica gel, as it will necessitate basic modifiers that destroy the product.

    • Sample Loading: Dissolve the crude mixture in a minimal amount of anhydrous Dichloromethane (DCM). Apply directly to the column head.

    • Elution: Run a gradient of Heptane to Ethyl Acetate (0% to 100%). If the product is highly retained, introduce up to 10% DCM. Strictly avoid alcohols.

    • Self-Validation Step (2D-TLC): To prove the product is stable during your run, perform a 2D-TLC prior to loading. Spot the crude in the corner of a square TLC plate, develop in the chosen solvent, dry, rotate 90°, and develop again. If the target spot deviates from the diagonal, on-column degradation is occurring, and the solvent system must be dried further or switched.

    • Isolation: Pool the product-containing fractions and concentrate under reduced pressure at a bath temperature not exceeding 30°C to prevent thermal degradation.

    Protocol B: Selective Anti-Solvent Crystallization

    Use this protocol if crude purity is >80%. This is the preferred method as it avoids active surfaces entirely.

    • Dissolution: Dissolve the crude 7-(chloromethyl)imidazo[1,2-a]pyridine in a minimal volume of anhydrous Ethyl Acetate at 40°C.

    • Precipitation: Slowly add anhydrous Heptane (anti-solvent) dropwise while stirring until the solution becomes persistently cloudy.

    • Maturation: Allow the mixture to cool to room temperature over 2 hours, then transfer to an ice bath (0-5°C) for 1 hour to maximize crystal yield.

    • Self-Validation Step (Supernatant Monitoring): Sample the clear mother liquor and inject it into the LC-MS. The crystallization is thermodynamically complete when the UV absorbance of the target mass in the supernatant plateaus. If impurities begin precipitating (indicated by a spike in impurity mass signals in the solid), add 5% more Ethyl Acetate and gently warm to redissolve the kinetic impurities.

    • Filtration: Filter the solid under a stream of Argon and wash with cold Heptane. Store at -20°C.

    References

    • [3] Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. National Institutes of Health (PMC). URL:[Link]

    • [1] Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry (ACS). URL:[Link]

    • [4] Visible-Light-Induced Regioselective Cyanomethylation of Imidazopyridines and Its Application in Drug Synthesis. The Journal of Organic Chemistry (ACS). URL:[Link]

    • [2] Imidazopyridinium and Pyridopyrimidium Bromides: Synthesis and Hydrolysis. PubMed (NIH). URL:[Link]

    Sources

    Technical Support Center: Enhancing the Solubility of 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride in Organic Solvents

    Author: BenchChem Technical Support Team. Date: April 2026

    This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride and encountering challenges with its solubility in organic solvents. As a Senior Application Scientist, this guide synthesizes fundamental chemical principles with practical, field-tested methodologies to provide a comprehensive resource for troubleshooting and optimizing your experimental workflows.

    Introduction

    7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a key intermediate in the synthesis of various biologically active compounds. Its structure, featuring a fused heterocyclic imidazopyridine core and a hydrochloride salt, presents a unique solubility profile. The presence of the hydrochloride salt generally enhances aqueous solubility but can significantly limit its solubility in many common organic solvents, which is a frequent hurdle in synthetic and purification processes. This guide provides a structured approach to understanding and overcoming these solubility challenges.

    Frequently Asked Questions (FAQs)

    Q1: Why is 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride poorly soluble in many organic solvents?

    A1: The limited solubility is primarily due to the high lattice energy of the crystalline salt structure. The ionic nature of the hydrochloride salt makes it more favorable to interact with polar, protic solvents that can effectively solvate both the cation and the chloride anion. Non-polar or less polar organic solvents lack the ability to overcome the strong intermolecular forces within the crystal lattice, leading to poor solubility.

    Q2: In which organic solvents is 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride expected to have better solubility?

    A2: Generally, polar aprotic solvents and polar protic solvents are the best starting points. Based on the properties of similar heterocyclic compounds, we recommend exploring the following, in order of expected decreasing solubility:

    • High Polarity Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)

    • Polar Protic Solvents: Methanol (MeOH), Ethanol (EtOH)

    • Other Polar Aprotic Solvents: Acetonitrile (MeCN)

    Solubility in less polar solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and toluene is expected to be very low.

    Q3: Can I simply heat the mixture to improve solubility?

    A3: Gentle heating can increase the rate of dissolution and may improve solubility to a certain extent. However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. We recommend performing a stability study by dissolving a small amount of the compound in the desired solvent at an elevated temperature and monitoring for any changes in color or the appearance of impurities by techniques like TLC or LC-MS over time.

    Q4: I see a precipitate forming when I cool my solution. What is happening?

    A4: This is a common phenomenon known as precipitation upon cooling and occurs when the solution was saturated or supersaturated at a higher temperature. The solubility of many compounds, including this one, is temperature-dependent. As the temperature decreases, the solvent's capacity to hold the solute in solution diminishes, leading to the formation of a solid precipitate.

    Troubleshooting Guides

    This section provides detailed, step-by-step protocols to systematically address and improve the solubility of 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride.

    Guide 1: Systematic Solvent Screening

    A systematic solvent screening is the foundational step in any solubility optimization workflow.

    Objective: To identify the most suitable single solvent or a promising starting point for a co-solvent system.

    Protocol:

    • Preparation: Dispense a small, accurately weighed amount (e.g., 1-5 mg) of 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride into several small, inert vials.

    • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent. The initial set of solvents should include DMSO, DMF, methanol, ethanol, and acetonitrile.

    • Agitation: Vigorously stir or vortex the vials at a controlled room temperature for a set period (e.g., 1-2 hours).

    • Observation: Visually inspect each vial for complete dissolution. If the solid has dissolved, add another small, weighed amount of the compound and repeat the agitation step. Continue this process until a saturated solution (excess solid remains) is achieved.

    • Quantification (Optional but Recommended): For a more precise determination, the concentration of the dissolved compound in the supernatant can be measured using a suitable analytical technique like UV-Vis spectroscopy or HPLC after filtration through a syringe filter.

    Data Summary Table:

    SolventQualitative Solubility (e.g., Insoluble, Sparingly Soluble, Soluble)Quantitative Solubility (mg/mL) (if determined)
    DMSO
    DMF
    Methanol
    Ethanol
    Acetonitrile
    Dichloromethane
    Ethyl Acetate
    Toluene

    Workflow Diagram:

    Caption: Workflow for Systematic Solvent Screening.

    Guide 2: Conversion to the Free Base

    Converting the hydrochloride salt to its corresponding free base is a highly effective strategy to enhance solubility in less polar organic solvents. The free base is less polar and does not have the high lattice energy associated with the salt form.

    Objective: To generate the free base of 7-(chloromethyl)imidazo[1,2-a]pyridine for improved solubility in organic solvents.

    Protocol:

    • Suspension: Suspend the 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride (1 equivalent) in a suitable organic solvent in which the free base is expected to be soluble, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Basification: Add a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a weak organic base like triethylamine (TEA) (1.1 equivalents).

    • Extraction: Stir the biphasic mixture vigorously for 30-60 minutes. The free base will be extracted into the organic layer.

    • Separation: Transfer the mixture to a separatory funnel and separate the organic layer.

    • Washing: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any residual base and water.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the free base, which is often an oil or a low-melting solid.

    Important Considerations:

    • The free base may be less stable than the hydrochloride salt. It is advisable to use it immediately after preparation or store it under an inert atmosphere at a low temperature.

    • Confirm the conversion to the free base using an appropriate analytical method, such as NMR spectroscopy or LC-MS.

    Logical Relationship Diagram:

    G HCl_Salt 7-(chloromethyl)imidazo[1,2-a]pyridine HCl (Poorly soluble in non-polar solvents) Base_Addition + Base (e.g., NaHCO3, TEA) - H2O - Salt of Base HCl_Salt->Base_Addition Free_Base 7-(chloromethyl)imidazo[1,2-a]pyridine (Free Base) (More soluble in non-polar solvents) Base_Addition->Free_Base

    Caption: Conversion of Hydrochloride Salt to Free Base.

    Guide 3: Utilizing Co-Solvent Systems

    A co-solvent system, which is a mixture of two or more miscible solvents, can significantly enhance solubility by modifying the overall polarity of the solvent medium.[1]

    Objective: To identify an optimal co-solvent mixture that provides the desired solubility for a specific application.

    Protocol:

    • Primary Solvent Selection: Choose a primary solvent in which the compound has some, albeit limited, solubility.

    • Co-solvent Selection: Select a co-solvent in which the compound is highly soluble. For example, if the primary solvent is dichloromethane (DCM), a good co-solvent choice would be methanol or DMF.

    • Titration: Start with the compound suspended in the primary solvent. Gradually add the co-solvent dropwise while stirring vigorously.

    • Observation: Observe the point at which the compound completely dissolves. Record the approximate ratio of the two solvents.

    • Optimization: Prepare a series of pre-mixed co-solvent systems with varying ratios around the ratio determined in the previous step (e.g., 9:1, 8:2, 7:3 of primary solvent to co-solvent).

    • Solubility Determination: Determine the solubility of the compound in each of these pre-mixed systems using the method described in Guide 1.

    Data Summary Table:

    Primary SolventCo-SolventRatio (v/v)Observed Solubility (mg/mL)
    DichloromethaneMethanol9:1
    DichloromethaneMethanol8:2
    DichloromethaneDMF9.5:0.5
    .........
    Guide 4: pH Adjustment in Protic Solvents

    For reactions or analyses conducted in protic organic solvents like methanol or ethanol, adjusting the apparent pH can influence the solubility of a hydrochloride salt.

    Objective: To modulate the solubility by shifting the equilibrium between the salt and the free base in a protic organic medium.

    Protocol:

    • Dissolution Attempt: Attempt to dissolve the compound in the chosen protic solvent (e.g., methanol).

    • Addition of a Base: If solubility is low, add a small amount of a non-aqueous basic solution, such as a solution of sodium methoxide in methanol or triethylamine, dropwise. This will neutralize the hydrochloride and favor the formation of the more soluble free base.

    • Addition of an Acid: Conversely, if working with the free base and precipitation is an issue, adding a small amount of an acidic solution in the same solvent (e.g., HCl in methanol) can shift the equilibrium back towards the more polar (and potentially more soluble in a very polar solvent) salt form. The common ion effect, however, may limit the solubility increase at high acid concentrations.[2]

    • Monitoring: Monitor the dissolution visually. It is important to note that the concept of pH in organic solvents is not as straightforward as in water, and this method relies on shifting chemical equilibria.

    Guide 5: Employing Solubility Enhancers (Surfactants)

    In some cases, particularly for creating formulations or for specific analytical purposes, the use of surfactants can increase solubility by forming micelles that encapsulate the compound.[1][3][4]

    Objective: To increase the apparent solubility of the compound in a solvent system through micellar solubilization.

    Protocol:

    • Solvent and Surfactant Selection: Choose a compatible solvent and a surfactant. Common non-ionic surfactants like Tween® 80 or Triton™ X-100 are often good starting points.

    • Surfactant Solution Preparation: Prepare a stock solution of the surfactant in the desired solvent at a concentration above its critical micelle concentration (CMC).

    • Solubility Determination: Add the 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride to the surfactant solution and determine the solubility as described in Guide 1.

    • Comparison: Compare the solubility in the surfactant solution to the solubility in the pure solvent to evaluate the effectiveness of the surfactant.

    References

    • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

    • Ascendia Pharma. (2024, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved from [Link]

    • Pion. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

    • Li, Z., et al. (2019). Equilibrium Solubility Determination and Modeling of Fenbendazole in Cosolvent Mixtures at (283.15–328.15) K. Journal of Chemical & Engineering Data. Retrieved from [Link]

    • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

    • Miller, D. A. (2015, September 30). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. Retrieved from [Link]

    • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
    • Babu, P. R. S., & Rao, K. V. R. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences.
    • Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link]

    • Kim, J. Y., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics. Retrieved from [Link]

    • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
    • Bhimani, B., et al. (n.d.).
    • Shvets, V., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Retrieved from [Link]

    • Dharmana, T., & Swapna, M. (2017). Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica.
    • Sciencemadness Discussion Board. (2007, April 1). washes and extractions. Retrieved from [Link]

    • Pireddu, R., et al. (2024). Imiquimod Solubility in Different Solvents: An Interpretative Approach. Molecules. Retrieved from [Link]

    • Gueiffier, A., et al. (1996). CONVERSION OF IMIDAZO[1,2-a]PYRIDINES INTO PYRIDO[1,2-e]PURINES.
    • Li, F., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences. Retrieved from [Link]

    • PubChem. (n.d.). 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride. Retrieved from [Link]

    • Leopold, E. J. (1986). SELECTIVE HYDROBORATION OF A 1,3,7-TRIENE: HOMOGERANIOL. Organic Syntheses.
    • Nichols, L. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. Retrieved from [Link]

    • MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved from [Link]

    Sources

    Validation & Comparative

    A Comparative Guide to the Reactivity of 7-(chloromethyl)imidazo[1,2-a]pyridine: Hydrochloride Salt vs. Free Base

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the realm of medicinal chemistry and synthetic organic chemistry, the imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] A key intermediate for the functionalization of this scaffold is 7-(chloromethyl)imidazo[1,2-a]pyridine. This versatile reagent is commonly available in two forms: the hydrochloride salt and the free base. The choice between these two forms is not trivial and has significant implications for reaction efficiency, handling, and storage. This guide provides a comprehensive comparison of the reactivity of 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride and its corresponding free base, supported by established chemical principles and experimental insights.

    At a Glance: Key Differences

    Feature7-(chloromethyl)imidazo[1,2-a]pyridine Hydrochloride7-(chloromethyl)imidazo[1,2-a]pyridine Free Base
    Form Crystalline solidTypically an oil or low-melting solid
    Stability High; less prone to degradationLess stable; susceptible to polymerization/degradation
    Solubility Generally more soluble in polar protic solvents (e.g., water, methanol)More soluble in aprotic organic solvents (e.g., DMF, CH₃CN, CH₂Cl₂)
    Reactivity Low; requires activation with a baseHigh; readily participates in nucleophilic substitution
    Handling Easier to handle and weigh accuratelyCan be more challenging to handle due to its physical state and reactivity

    The Fundamental Difference: The Role of the Proton

    The core difference between the hydrochloride salt and the free base lies in the protonation state of the imidazo[1,2-a]pyridine ring system. In the hydrochloride salt, the nitrogen atom of the pyridine ring is protonated, forming a pyridinium chloride. This protonation has a profound effect on the electronic properties and, consequently, the reactivity of the molecule.

    The positive charge on the nitrogen atom in the hydrochloride salt deactivates the entire ring system towards electrophilic attack and also reduces the nucleophilicity of the chloromethyl group's leaving group ability. More importantly, for its primary use as an alkylating agent, the key reactive species is the free base. The lone pair of electrons on the pyridine nitrogen is required for the molecule to act as a nucleophile or for the chloromethyl group to be an effective electrophile in Sₙ2 reactions.

    The free base, with its available lone pair on the nitrogen, is the active form in typical N-alkylation reactions.[3] Therefore, when using the hydrochloride salt, the addition of a base is a prerequisite to neutralize the hydrogen chloride and generate the more reactive free base in situ.

    Reactivity in Nucleophilic Substitution Reactions

    The primary application of 7-(chloromethyl)imidazo[1,2-a]pyridine is in nucleophilic substitution reactions, particularly N-alkylation of amines, amides, and other nitrogen-containing heterocycles.[3][4]

    7-(chloromethyl)imidazo[1,2-a]pyridine Hydrochloride:

    In its salt form, the compound is a relatively poor alkylating agent. The electron-withdrawing effect of the protonated pyridine ring diminishes the electrophilicity of the benzylic carbon in the chloromethyl group. Direct reaction with a nucleophile without the presence of a base is generally sluggish and inefficient.

    7-(chloromethyl)imidazo[1,2-a]pyridine Free Base:

    The free base is a significantly more potent alkylating agent. The neutral imidazopyridine ring is less electron-withdrawing than its protonated counterpart, making the chloromethyl group more susceptible to nucleophilic attack.

    The general mechanism for N-alkylation using the free base follows a standard Sₙ2 pathway:

    Sₙ2 Mechanism for N-Alkylation.

    Experimental Protocols: A Comparative Approach

    To illustrate the practical differences in reactivity, we present two representative protocols for the N-alkylation of a generic secondary amine, "HN(R)₂".

    Protocol 1: N-Alkylation using 7-(chloromethyl)imidazo[1,2-a]pyridine Hydrochloride

    This protocol necessitates the use of a base to generate the reactive free base in situ.

    Workflow:

    protocol1 reagents 1. 7-(chloromethyl)imidazo[1,2-a]pyridine HCl 2. HN(R)₂ 3. K₂CO₃ (≥2 eq.) 4. Anhydrous DMF dissolution Dissolve amine and K₂CO₃ in DMF reagents->dissolution addition Add hydrochloride salt dissolution->addition reaction Stir at room temperature (or heat if necessary) addition->reaction workup Aqueous workup and extraction reaction->workup purification Column chromatography workup->purification product N-alkylated product purification->product

    Protocol for N-alkylation using the hydrochloride salt.

    Step-by-Step Methodology:

    • To a solution of the secondary amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.2 eq).

    • Stir the suspension at room temperature for 15-30 minutes.

    • Add 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride (1.1 eq) portion-wise to the stirred suspension.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating to 40-60 °C for completion, depending on the nucleophilicity of the amine.

    • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    Causality behind Experimental Choices:

    • Base: Potassium carbonate is a common and effective base for this transformation. At least two equivalents are required: one to neutralize the HCl of the starting material and another to deprotonate the amine nucleophile (if it is an ammonium salt) or to facilitate the reaction.

    • Solvent: DMF is a polar aprotic solvent that effectively dissolves both the organic reactants and the inorganic base, facilitating a homogeneous reaction environment. Acetonitrile is another suitable solvent.[3][5]

    Protocol 2: N-Alkylation using 7-(chloromethyl)imidazo[1,2-a]pyridine Free Base

    This protocol is more direct as it utilizes the already active form of the alkylating agent.

    Workflow:

    protocol2 reagents 1. 7-(chloromethyl)imidazo[1,2-a]pyridine (free base) 2. HN(R)₂ 3. Anhydrous DMF mixing Combine free base and amine in DMF reagents->mixing reaction Stir at room temperature mixing->reaction workup Aqueous workup and extraction reaction->workup purification Column chromatography workup->purification product N-alkylated product purification->product

    Protocol for N-alkylation using the free base.

    Step-by-Step Methodology:

    • To a solution of the secondary amine (1.0 eq) in anhydrous DMF, add a solution of 7-(chloromethyl)imidazo[1,2-a]pyridine free base (1.1 eq) in DMF.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and extraction as described in Protocol 1.

    • Purify the crude product by column chromatography.

    Causality behind Experimental Choices:

    • The absence of an added base simplifies the reaction setup and workup. However, the free base is less stable and should be prepared fresh or stored under inert atmosphere and refrigerated.

    Comparative Performance Data (Hypothetical)

    ParameterHydrochloride Salt (with K₂CO₃)Free Base
    Reaction Time Longer (due to the initial deprotonation step)Shorter
    Reaction Temperature Often requires mild heatingTypically proceeds at room temperature
    Yield Generally good to excellentPotentially higher due to fewer side reactions
    Byproducts Inorganic salts (e.g., KCl, KHCO₃)Minimal

    Spectroscopic Differentiation: ¹H NMR

    The protonation state of the imidazo[1,2-a]pyridine ring can be readily distinguished by ¹H NMR spectroscopy. Upon protonation to form the hydrochloride salt, the electron density on the aromatic ring decreases, leading to a downfield shift of the proton signals.[6][7]

    Expected ¹H NMR Chemical Shift Differences (in CDCl₃):

    ProtonFree Base (ppm)Hydrochloride Salt (ppm)Expected Shift (Δδ)
    Imidazopyridine Protons~7.0 - 8.5~7.5 - 9.0Downfield shift
    -CH₂Cl Protons~4.7~4.9Downfield shift

    Note: These are approximate chemical shift ranges and can vary depending on the specific substitution pattern and the NMR solvent used.

    Conclusion and Recommendations

    The choice between 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride and its free base is a trade-off between stability and reactivity.

    • For long-term storage and ease of handling, the hydrochloride salt is the superior choice. Its crystalline nature and higher stability make it ideal for laboratory settings. However, its use in synthesis requires an additional deprotonation step with a suitable base.

    • For reactions where high reactivity and milder conditions are desired, the free base is the preferred reagent. It allows for more direct and potentially faster reactions. However, its lower stability necessitates careful handling and storage, and it is often best prepared fresh from the hydrochloride salt prior to use.

    Ultimately, the optimal choice will depend on the specific requirements of the synthetic route, the scale of the reaction, and the available laboratory resources. For most applications, the use of the stable hydrochloride salt in conjunction with a suitable base provides a reliable and reproducible method for the synthesis of a wide range of imidazo[1,2-a]pyridine derivatives.

    References

    • Doğanç, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20.
    • Unknown. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
    • BenchChem. (2025). Application Notes and Protocols: N-Alkylation Reactions Using 4-(Chloromethyl)-2-methoxypyridine.
    • Katcka, M., & Urbanski, T. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
    • Sigma-Aldrich. (n.d.). 7-Chloro-2-(Chloromethyl)Imidazo[1,2-a]Pyridine.
    • ResearchGate. (2025).
    • ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
    • Gueiffier, A., et al. (1998). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of Medicinal Chemistry, 41(25), 5108-12.

    Sources

    HPLC method validation for testing 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride purity

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Comparative Guide to HPLC Method Validation for Purity Assessment of 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride

    For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride, a key building block in the synthesis of various therapeutic agents, is no exception.[1][2] Its purity can significantly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, in-depth analysis of a proposed High-Performance Liquid Chromatography (HPLC) method for its purity determination, complete with a detailed validation protocol grounded in ICH guidelines. Furthermore, it offers an objective comparison with alternative analytical techniques, providing the experimental data and logical framework necessary to select the most appropriate method for your specific needs.

    The Central Role of HPLC in Purity Determination

    High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from process-related impurities and potential degradation products.

    Proposed RP-HPLC Method for Purity Analysis

    Drawing from established methods for similar heterocyclic compounds, a robust RP-HPLC method for the purity analysis of 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is proposed below.[4]

    Table 1: Proposed HPLC Method Parameters

    ParameterRecommended ConditionRationale
    Instrumentation HPLC with UV or PDA DetectorUV detection is suitable for chromophoric molecules like imidazo[1,2-a]pyridines. A PDA detector offers the advantage of spectral analysis for peak purity assessment.
    Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for a wide range of organic molecules. The specified dimensions offer a good balance of resolution and analysis time.
    Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for basic compounds and provides a low pH to ensure the ionization state of the analyte.
    Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
    Gradient Program 0-5 min: 5% B; 5-25 min: 5% to 70% B; 25-30 min: 70% B; 30-31 min: 70% to 5% B; 31-35 min: 5% BA gradient elution is necessary to separate compounds with a range of polarities, from potential polar starting materials to less polar by-products, within a reasonable timeframe. The final steps ensure the column is re-equilibrated for the next injection.
    Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
    Detection Wavelength 275 nmImidazo[1,2-a]pyridine systems typically exhibit strong UV absorbance around this wavelength. A full UV scan should be performed on a reference sample to determine the optimal wavelength.
    Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.
    Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
    Experimental Protocol: Sample Preparation
    • Standard Preparation: Accurately weigh approximately 10 mg of 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride reference standard and dissolve in 10 mL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% TFA) to achieve a concentration of 1 mg/mL.

    • Sample Preparation: Prepare the test sample in the same manner as the standard solution.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter and prevent column clogging.[4]

    Foundational Pillar: HPLC Method Validation as per ICH Q2(R1) Guidelines

    The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5] The following validation parameters must be assessed for an impurity testing method, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7]

    Caption: Workflow for HPLC Method Validation.

    Specificity

    Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

    • Experimental Protocol:

      • Impurity Identification: The synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine derivative with an α-haloketone or a similar electrophile.[8] Potential impurities in 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride could include:

        • Unreacted starting materials (e.g., a substituted 2-aminopyridine).

        • By-products from side reactions.

        • Isomers formed during synthesis.

        • Degradation products.

      • Forced Degradation: Subject the sample to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.

      • Analysis: Analyze the stressed samples, a placebo (if applicable), and a solution containing known impurities alongside the pure analyte.

    • Acceptance Criteria: The main peak should be free from co-eluting peaks in the presence of impurities and degradation products. This can be confirmed using a PDA detector to assess peak purity.

    Linearity and Range

    Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

    • Experimental Protocol:

      • Prepare a series of at least five solutions of the analyte at concentrations ranging from the Limit of Quantitation (LOQ) to 120% of the specification limit for impurities.

      • Inject each solution in triplicate.

      • Plot the average peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria:

      • Correlation Coefficient (r²): ≥ 0.99

      • Y-intercept: Should be close to zero.

    Accuracy

    Accuracy is the closeness of the test results to the true value. For impurity analysis, it is often determined by a recovery study.

    • Experimental Protocol:

      • Spike a sample of the drug substance with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

      • Analyze these spiked samples in triplicate.

      • Calculate the percentage recovery of the added impurities.

    • Acceptance Criteria: The mean recovery should be within 80-120% for each impurity level.

    Precision

    Precision expresses the degree of agreement among individual test results when the procedure is applied repeatedly. It is evaluated at two levels:

    • Repeatability (Intra-assay precision):

      • Protocol: Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, with the same analyst and equipment.

      • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 5.0%.

    • Intermediate Precision (Inter-assay precision):

      • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

      • Acceptance Criteria: The RSD over the different sets of conditions should be ≤ 10.0%.

    Limit of Detection (LOD) and Limit of Quantitation (LOQ)
    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Experimental Protocol (Signal-to-Noise Method):

      • Determine the concentration at which the analyte's signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ. This can be achieved by injecting a series of dilute solutions.

    • Acceptance Criteria:

      • LOD: S/N ratio of approximately 3:1.

      • LOQ: S/N ratio of approximately 10:1. The precision (RSD) at the LOQ should be ≤ 10%.

    Robustness

    Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Experimental Protocol:

      • Vary key HPLC parameters one at a time, such as:

        • Flow rate (e.g., ± 0.1 mL/min).

        • Column temperature (e.g., ± 5°C).

        • Mobile phase composition (e.g., ± 2% organic).

        • Detection wavelength (e.g., ± 2 nm).

      • Analyze a system suitability solution under each condition and evaluate the impact on retention times, peak areas, and resolution.

    • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits for all varied conditions, demonstrating the method's reliability during routine use.

    Table 2: Summary of Validation Parameters and Acceptance Criteria

    Validation ParameterAttributeAcceptance Criteria
    Specificity Resolution, Peak PurityMain peak resolved from impurities; Peak purity index > 0.995
    Linearity Correlation Coefficient (r²)≥ 0.99
    Range Accuracy, Precision, LinearityMethod is linear, accurate, and precise within the specified range (LOQ to 120% of impurity spec)
    Accuracy % Recovery80% - 120%
    Precision Repeatability (RSD)≤ 5.0%
    Intermediate Precision (RSD)≤ 10.0%
    LOD Signal-to-Noise Ratio~ 3:1
    LOQ Signal-to-Noise Ratio, Precision~ 10:1, RSD ≤ 10%
    Robustness System SuitabilitySystem suitability parameters pass under varied conditions

    Comparative Analysis: HPLC vs. Alternative Techniques

    While HPLC is a powerful tool, other analytical methods can provide complementary or confirmatory data for purity assessment.

    MethodSelection question question method method outcome outcome start Start: Purity Assessment Needed q1 Are volatile impurities or residual solvents a concern? start->q1 q2 Is a primary method without a specific reference standard required? q1->q2 No gcms Use GC-MS q1->gcms Yes q3 Is the analyte non-volatile and are process impurities the main target? q2->q3 No qnmr Use qNMR q2->qnmr Yes q3->start No/Unsure hplc Use HPLC q3->hplc Yes end_gcms Identifies volatile impurities gcms->end_gcms end_qnmr Provides absolute purity qnmr->end_qnmr end_hplc Quantifies non-volatile impurities hplc->end_hplc

    Caption: Decision tree for selecting an analytical method.

    Gas Chromatography-Mass Spectrometry (GC-MS)

    GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[7][9]

    • Principle: GC separates compounds based on their volatility, and MS provides identification based on their mass-to-charge ratio and fragmentation patterns.

    • Application for this Topic: It is particularly useful for identifying and quantifying residual solvents used in the synthesis and purification processes, which are common impurities in pharmaceutical intermediates. It can also detect volatile by-products that may not be amenable to HPLC analysis.

    • Experimental Protocol (General):

      • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

      • Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane).

      • Carrier Gas: Helium.

      • Oven Program: A temperature gradient from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 280°C) to elute a wide range of volatile compounds.

      • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of ~1 mg/mL. Headspace analysis can also be used specifically for residual solvents.

    Quantitative Nuclear Magnetic Resonance (qNMR)

    qNMR is a primary analytical method that can determine the purity of a substance without requiring a reference standard of the same compound.[10][11]

    • Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[5]

    • Application for this Topic: qNMR can provide an orthogonal and highly accurate purity value for 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride. It is especially valuable for qualifying new reference standards.

    • Experimental Protocol (General):

      • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

      • Sample Preparation: Accurately weigh the sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard must have peaks that do not overlap with the analyte's peaks. Dissolve both in a deuterated solvent (e.g., DMSO-d6 or D₂O).

      • Data Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

      • Data Processing: Integrate a well-resolved peak from the analyte and a peak from the internal standard. Calculate the purity using the known weights, molecular weights, and integral values of the analyte and the standard.

    Table 3: Comparison of Analytical Techniques for Purity Assessment

    FeatureHPLC-UV/PDAGC-MSqNMR
    Principle Chromatographic separation based on polarityChromatographic separation based on volatilityNuclear spin resonance in a magnetic field
    Primary Application Purity and impurity quantification for non-volatile compoundsIdentification and quantification of volatile impurities and residual solventsAbsolute purity determination, structural elucidation
    Reference Standard Requires a reference standard of the analyte for quantificationRequires reference standards for quantificationRequires a certified internal standard (can be a different compound)
    Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)
    Strengths - High resolution- Robust and widely used- Suitable for a wide range of compounds- Excellent for volatile compounds- Provides structural information (MS)- High sensitivity- Primary method (high accuracy)- No analyte-specific standard needed- Provides structural information
    Limitations - Not suitable for volatile compounds- Requires analyte-specific reference standards- Not suitable for non-volatile or thermally labile compounds- Sample derivatization may be required- Lower sensitivity than chromatographic methods- Requires more expensive equipment and expertise- Potential for peak overlap in complex mixtures

    Conclusion

    For the routine quality control and purity testing of 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride, a validated RP-HPLC method is the industry standard, offering an excellent balance of resolution, sensitivity, and reliability. The detailed validation protocol outlined in this guide, based on ICH Q2(R1) principles, provides a clear roadmap for establishing a trustworthy analytical procedure.

    However, a comprehensive purity assessment often benefits from a multi-faceted approach. GC-MS is an invaluable complementary technique for ensuring the absence of harmful residual solvents and volatile impurities. For the highest level of accuracy and for the qualification of primary reference standards, qNMR is unparalleled, providing a direct and absolute measure of purity. The choice of methodology should be guided by the specific requirements of the analysis, whether for routine batch release, in-depth impurity profiling, or reference standard characterization.

    References

    • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

    • RSSL. qNMR for Purity Determination in Pharmaceuticals. [Link]

    • Medistri SA. (2024). GC/MS Identification of Impurities. [Link]

    • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

    • Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

    • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. [Link]

    • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

    • Karim, M. E., et al. (2014). Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study. Iranian Journal of Pharmaceutical Research. [Link]

    • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

    • U.S. Pharmacopeia. Stimuli Article (qNMR). [Link]

    • Liu, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules. [Link]

    • PubMed. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]

    • Reddit. (2021). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone?. [Link]

    • ResearchGate. (2020). Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. [Link]

    • PMC. (2023). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

    • ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [https://www.researchgate.net/publication/381598205_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

    • Organic Chemistry Portal. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. [Link]

    • Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
    • PMC. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. [Link]

    Sources

    A Tale of Two Isomers: Navigating the Nuances of 7-(chloromethyl) and 2-(chloromethyl) imidazo[1,2-a]pyridine in Drug Design

    Author: BenchChem Technical Support Team. Date: April 2026

    A Senior Application Scientist's Guide to Strategic Scaffold Functionalization

    The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, celebrated for its "drug-prejudice" scaffold status and its presence in a wide array of therapeutic agents.[1][2] This bicyclic heterocyclic system offers a versatile platform for the development of novel drugs targeting a spectrum of diseases, from infectious agents to cancer.[3] The functionalization of this privileged scaffold is a key step in drug discovery, and the introduction of reactive handles like the chloromethyl group opens up a plethora of possibilities for molecular elaboration.

    This guide provides an in-depth comparison of two critical, yet distinct, building blocks: 7-(chloromethyl)imidazo[1,2-a]pyridine and 2-(chloromethyl)imidazo[1,2-a]pyridine. We will delve into their synthesis, comparative reactivity, and strategic application in drug design, supported by experimental insights and theoretical underpinnings. Understanding the subtle yet significant differences between these positional isomers is paramount for researchers aiming to fine-tune the pharmacological profile of their next generation of imidazo[1,2-a]pyridine-based therapeutics.

    The Imidazo[1,2-a]pyridine Scaffold: A Privileged Player in Drug Discovery

    The imidazo[1,2-a]pyridine system is a planar, aromatic 10-π-electron entity that is isosteric to naphthalene. Its unique electronic distribution and structural rigidity make it an attractive scaffold for interacting with biological targets. The nitrogen atom at position 1 (N-1) acts as a hydrogen bond acceptor and a coordination site for metal catalysts, facilitating further functionalization.[4] The electron-rich nature of the imidazole ring, particularly at the C-3 position, makes it susceptible to electrophilic attack, while the pyridine ring can be functionalized through various substitution reactions.[5] This inherent reactivity, coupled with its favorable physicochemical properties, has cemented its role in the development of drugs targeting kinases, ion channels, and other critical cellular players.[6][7]

    2-(Chloromethyl)imidazo[1,2-a]pyridine: The Workhorse of C-2 Functionalization

    The 2-(chloromethyl) isomer is a readily accessible and widely utilized intermediate in the synthesis of diverse imidazo[1,2-a]pyridine derivatives. Its prominence stems from a straightforward and efficient synthesis, typically involving the condensation of 2-aminopyridine with 1,3-dichloroacetone.[8]

    Synthesis and Reactivity

    The synthesis of 2-(chloromethyl)imidazo[1,2-a]pyridine is a well-established procedure.[8] The chloromethyl group at the C-2 position is a potent electrophilic handle, readily undergoing nucleophilic substitution reactions. This reactivity is attributed to the electron-withdrawing nature of the adjacent imidazole nitrogen (N-1) and the ability of the imidazo[1,2-a]pyridine ring to stabilize the transition state of the substitution reaction. The methylene carbon of the chloromethyl group is highly susceptible to attack by a wide range of nucleophiles, including amines, thiols, and alkoxides.

    The general reactivity of the chloromethyl group on a pyridine-like ring system is influenced by both inductive and resonance effects.[9] For a chloromethyl group at a position analogous to the 2-position of pyridine, the nitrogen atom can stabilize the transition state of an SN2 reaction through resonance, enhancing its reactivity compared to a chloromethyl group at a less electronically favorable position.[9]

    Application in Drug Design

    The utility of 2-(chloromethyl)imidazo[1,2-a]pyridine in drug design is extensive. It serves as a key building block for introducing a variety of side chains at the C-2 position, which has been shown to be a critical determinant of biological activity in many therapeutic classes. For instance, derivatives of 2-(substituted-methyl)imidazo[1,2-a]pyridine have been explored as potent inhibitors of various kinases, including PI3 kinase and Nek2.[6][10] The ability to readily introduce diverse chemical moieties at this position allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.

    7-(Chloromethyl)imidazo[1,2-a]pyridine: A Gateway to Pyridine Ring Modulation

    In contrast to its C-2 counterpart, 7-(chloromethyl)imidazo[1,2-a]pyridine is a less commonly reported intermediate. However, its strategic importance lies in its ability to introduce functionality onto the pyridine ring of the scaffold, a region that also plays a crucial role in modulating the pharmacological properties of imidazo[1,2-a]pyridine-based drugs.

    Synthesis and Reactivity

    The synthesis of 7-(chloromethyl)imidazo[1,2-a]pyridine is less direct than that of the 2-isomer. A plausible synthetic route involves the functionalization of a pre-formed imidazo[1,2-a]pyridine ring that already bears a suitable precursor at the 7-position, such as a hydroxymethyl or a carboxyl group, which can then be converted to the chloromethyl group. A patent describes the synthesis of a 7-(chloromethyl) derivative from its corresponding hydroxylated precursor.[11]

    The reactivity of the chloromethyl group at the C-7 position is expected to be different from that at the C-2 position. The electronic influence of the fused imidazole ring on the pyridine ring is more complex. While the pyridine nitrogen is electron-withdrawing, the overall electronic effect at the C-7 position will be a combination of inductive and resonance effects from both rings. It is anticipated that the chloromethyl group at C-7 will still be a reactive electrophile, but its reactivity profile in nucleophilic substitution reactions might differ from the C-2 isomer, potentially offering a different kinetic and thermodynamic landscape for derivatization.

    Application in Drug Design

    Functionalization at the 7-position of the imidazo[1,2-a]pyridine scaffold has been shown to be critical for the activity of several classes of inhibitors. For example, SAR studies on imidazo[1,2-a]pyridine-based kinase inhibitors have demonstrated that substitution at the 7-position can significantly impact potency and selectivity.[12] The introduction of a chloromethyl group at this position provides a versatile handle to append various substituents, allowing for the fine-tuning of properties such as solubility, metabolic stability, and target engagement. This is particularly relevant in the design of inhibitors targeting the ATP-binding pocket of kinases, where interactions with the solvent-exposed region of the protein can be modulated through modifications on the pyridine ring.

    Head-to-Head Comparison: Strategic Choices in Drug Design

    The choice between utilizing 7-(chloromethyl) or 2-(chloromethyl)imidazo[1,2-a]pyridine as a synthetic intermediate is a strategic decision that can profoundly impact the trajectory of a drug discovery program. The following table summarizes the key differences and considerations:

    Feature2-(Chloromethyl)imidazo[1,2-a]pyridine7-(Chloromethyl)imidazo[1,2-a]pyridine
    Synthesis Readily accessible via a one-pot condensation.[8]Typically requires a multi-step synthesis from a functionalized precursor.[11]
    Reactivity Highly reactive towards nucleophiles due to electronic activation from the imidazole ring.Expected to be reactive, but the precise reactivity profile may differ due to the electronic environment of the pyridine ring.
    Application Focus Primarily used for introducing diversity at the C-2 position, often crucial for direct interaction with the target binding site.Used for modulating the properties of the pyridine ring, which can influence solubility, pharmacokinetics, and interactions with the solvent-exposed regions of the target.
    SAR Exploration Allows for extensive exploration of the SAR at a well-established position for biological activity.Enables the investigation of a different region of the scaffold, potentially leading to novel SAR and intellectual property.

    Experimental Protocols

    General Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine

    This protocol is adapted from the literature and provides a general method for the synthesis of the 2-(chloromethyl) isomer.[8]

    Materials:

    • 2-Aminopyridine

    • 1,3-Dichloroacetone

    • 1,2-Dimethoxyethane (DME)

    • Ethanol

    Procedure:

    • To a solution of 2-aminopyridine (1.0 eq) in DME, add 1,3-dichloroacetone (1.2 eq) dropwise with stirring at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Add ethanol to the reaction mixture and reflux for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

    General Protocol for Nucleophilic Substitution on 2-(Chloromethyl)imidazo[1,2-a]pyridine

    Materials:

    • 2-(Chloromethyl)imidazo[1,2-a]pyridine

    • Nucleophile (e.g., a primary or secondary amine, thiol, or alcohol)

    • A suitable solvent (e.g., acetonitrile, DMF, or THF)

    • A base (if required, e.g., K2CO3 or triethylamine)

    Procedure:

    • Dissolve 2-(chloromethyl)imidazo[1,2-a]pyridine (1.0 eq) in the chosen solvent.

    • Add the nucleophile (1.1-1.5 eq) and the base (if necessary).

    • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

    Visualizing the Synthetic Pathways

    Synthetic_Pathways cluster_0 Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine cluster_1 Synthesis of 7-(Chloromethyl)imidazo[1,2-a]pyridine (Illustrative) 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation 1,3-Dichloroacetone 1,3-Dichloroacetone 1,3-Dichloroacetone->Condensation 2-(Chloromethyl)imidazo[1,2-a]pyridine 2-(Chloromethyl)imidazo[1,2-a]pyridine Condensation->2-(Chloromethyl)imidazo[1,2-a]pyridine DME, then EtOH reflux 7-Functionalized Imidazo[1,2-a]pyridine 7-(Hydroxymethyl)imidazo[1,2-a]pyridine Chlorination Chlorination 7-Functionalized Imidazo[1,2-a]pyridine->Chlorination e.g., SOCl2 7-(Chloromethyl)imidazo[1,2-a]pyridine 7-(Chloromethyl)imidazo[1,2-a]pyridine Chlorination->7-(Chloromethyl)imidazo[1,2-a]pyridine Isomer_Selection Start Start Define Target & Binding Site Define Target & Binding Site Start->Define Target & Binding Site SAR at C-2 Known? SAR at C-2 Known? Define Target & Binding Site->SAR at C-2 Known? SAR at C-7 Known? SAR at C-7 Known? SAR at C-2 Known?->SAR at C-7 Known? No Utilize 2-(chloromethyl) Isomer Utilize 2-(chloromethyl) Isomer SAR at C-2 Known?->Utilize 2-(chloromethyl) Isomer Yes Explore 7-(chloromethyl) Isomer Explore 7-(chloromethyl) Isomer SAR at C-7 Known?->Explore 7-(chloromethyl) Isomer Yes Consider Both Isomers Consider Both Isomers SAR at C-7 Known?->Consider Both Isomers No End End Utilize 2-(chloromethyl) Isomer->End Explore 7-(chloromethyl) Isomer->End Consider Both Isomers->End

    Caption: Decision framework for selecting the appropriate chloromethyl isomer.

    Conclusion: A Matter of Strategic Design

    The choice between 7-(chloromethyl) and 2-(chloromethyl)imidazo[1,2-a]pyridine is not merely a matter of synthetic convenience but a fundamental decision in the strategic design of novel therapeutics. The 2-chloro-methyl isomer offers a well-trodden path to a vast chemical space at a position known to be critical for biological activity. In contrast, the 7-chloromethyl isomer provides an opportunity to explore a less conventional but equally important region of the scaffold, potentially unlocking novel intellectual property and overcoming challenges related to pharmacokinetics and selectivity.

    As senior application scientists, our role is to guide researchers in making informed decisions that accelerate their drug discovery programs. By understanding the distinct chemical personalities of these two isomers, we can more effectively navigate the complex landscape of medicinal chemistry and design the next generation of imidazo[1,2-a]pyridine-based drugs with enhanced efficacy and safety profiles.

    References

    • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. ResearchGate. (n.d.). Retrieved March 24, 2026, from [Link]

    • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (2018). ACS Medicinal Chemistry Letters. [Link]

    • Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]

    • Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. (2004). Bioorganic & Medicinal Chemistry Letters. [Link]

    • Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. (2004). Bioorganic & Medicinal Chemistry Letters, 14(9), 2245–2248. [Link]

    • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (2007). Bioorganic & Medicinal Chemistry. [Link]

    • Polyelectrophilic metalated heterocycles derived from 2-(pyridin-2-yl)imidazo[1,2-a]pyridine and use thereof as chemotherapeutic agents. (2024).
    • Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. (2022). Journal of Heterocyclic Chemistry.
    • Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. (2021). Journal of Medicinal and Chemical Sciences. [Link]

    • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024). Beilstein Journal of Organic Chemistry. [Link]

    • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). Molecules. [Link]

    • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. (2007). Bioorganic & Medicinal Chemistry, 15(1), 403–412. [Link]

    • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). RSC Advances. [Link]

    • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules. [Link]

    • Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

    • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2023). Organic & Biomolecular Chemistry. [Link]

    • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]

    • Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Retrieved March 24, 2026, from [Link]

    • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025). Chemistry. [Link]

    • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). Molecules. [Link]

    • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]

    • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2025). Molecules. [Link]

    • Design, synthesis and biological evaluation of imidazo[1,2-a]pyridine analogues or derivatives as anti-helmintic drug. (2019). Chemical Biology & Drug Design. [Link]

    • Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. (2012). The Journal of Organic Chemistry. [Link]

    • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2021). Molecules. [Link]

    • Synthesis of imidazo[1,2-a]pyridines as antiviral agents. (1998). Journal of Medicinal Chemistry. [Link]

    • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014). Molecules. [Link]

    • Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. (2022). The Chemical Record. [Link]

    • Functionalization of imidazo[1,2-a]pyridines via radical reactions. (2021). Organic Chemistry Frontiers. [Link]

    • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). RSC Advances. [Link]

    • 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride — Chemical Substance Information. (n.d.). Retrieved March 24, 2026, from [Link]

    • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (2017). Scientific Research Publishing. [Link]

    • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). Molecules. [Link]

    • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]

    • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2023). Beilstein Journal of Organic Chemistry. [Link]

    • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014). Chemistry Stack Exchange. [Link]

    • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. [Link]

    • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets. [Link]

    • Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. (2019). Journal of Medicinal Chemistry. [Link]

    Sources

    A Comparative Guide to the Mass Spectrometry Validation of 7-(chloromethyl)imidazo[1,2-a]pyridine Hydrochloride Intermediates

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    The structural integrity and purity of pharmaceutical intermediates are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of mass spectrometry (MS) for the validation of 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents. We will explore the rationale behind experimental choices in MS-based validation and offer a comparative perspective on alternative analytical techniques.

    The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marketed drugs.[1] The validation of its intermediates, such as 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride, is a critical step in drug development and manufacturing.

    Mass Spectrometry: A Powerful Tool for Intermediate Validation

    Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for the analysis of pharmaceutical intermediates. Its ability to provide molecular weight information and structural details through fragmentation analysis makes it an indispensable tool for identity confirmation, impurity profiling, and quantitative analysis.

    Experimental Workflow for MS Validation

    A typical LC-MS workflow for the validation of 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride intermediates involves several key steps, each with critical considerations to ensure data quality and reliability.

    MS_Validation_Workflow cluster_analysis LC-MS Analysis cluster_data Data Processing & Validation SamplePrep Sample Dissolution & Dilution LC Chromatographic Separation (e.g., Reversed-Phase HPLC) SamplePrep->LC Inject StandardPrep Standard Preparation StandardPrep->LC Inject Ionization Ionization (e.g., ESI, APCI) LC->Ionization Eluent MassAnalyzer Mass Analysis (e.g., QqQ, TOF, Orbitrap) Ionization->MassAnalyzer Detection Detection MassAnalyzer->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataProcessing Data Processing (Peak Integration, etc.) DataAcquisition->DataProcessing Validation Method Validation (ICH Q2(R2)) DataProcessing->Validation

    Caption: A generalized workflow for the LC-MS validation of pharmaceutical intermediates.

    Causality Behind Experimental Choices
    • Ionization Technique: For imidazo[1,2-a]pyridine derivatives, which are nitrogen-containing heterocyclic compounds, Electrospray Ionization (ESI) in positive ion mode is generally the preferred method. This is due to the basic nature of the nitrogen atoms, which are readily protonated to form [M+H]+ ions, leading to high sensitivity. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative, particularly for less polar analogues.

    • Mass Analyzer: The choice of mass analyzer depends on the specific validation task:

      • Triple Quadrupole (QqQ): Ideal for quantitative analysis due to its high sensitivity and selectivity in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes. This is crucial for determining the levels of the main intermediate and any potential impurities.

      • Time-of-Flight (TOF) and Orbitrap: These high-resolution mass spectrometry (HRMS) analyzers provide accurate mass measurements, which are invaluable for confirming the elemental composition of the parent compound and its fragments, as well as for identifying unknown impurities.[2]

    Fragmentation Pattern of Imidazo[1,2-a]pyridine Derivatives

    Understanding the fragmentation pattern is key to structural confirmation. Tandem mass spectrometry (MS/MS) studies on related imidazo[1,2-a]pyridine scaffolds have shown characteristic fragmentation pathways.[3] For 7-(chloromethyl)imidazo[1,2-a]pyridine, the fragmentation would likely involve the loss of the chloromethyl group and cleavage of the imidazole and pyridine rings.

    Fragmentation_Pathway Parent [M+H]+ 7-(chloromethyl)imidazo[1,2-a]pyridine Fragment1 Loss of CH2Cl Parent->Fragment1 -CH2Cl Fragment2 Pyridine Ring Cleavage Parent->Fragment2 Ring Opening Fragment3 Imidazole Ring Cleavage Parent->Fragment3 Ring Opening

    Caption: A simplified representation of potential fragmentation pathways.

    Comparative Analysis of Validation Techniques

    While LC-MS is a powerful technique, a comprehensive validation strategy often employs orthogonal methods to ensure the robustness of the analytical data.

    Analytical TechniquePrincipleAdvantages for 7-(chloromethyl)imidazo[1,2-a]pyridine HCl ValidationLimitations
    LC-MS/MS Separation by chromatography followed by mass-based detection.High sensitivity and selectivity, provides molecular weight and structural information, ideal for impurity profiling.[4][5]Higher cost and complexity compared to HPLC-UV, potential for matrix effects like ion suppression.[6]
    HPLC-UV Separation by chromatography followed by UV absorbance detection.Robust, cost-effective, and widely available for routine quality control and assay determination.[7]Lower sensitivity and specificity than LC-MS, co-eluting impurities with similar UV spectra can be missed.[8]
    NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.Provides definitive structural elucidation of the intermediate and its impurities.[2][9][10][11][12]Lower sensitivity than MS, requires higher sample concentrations, and can be complex to interpret for mixtures.
    Elemental Analysis Determines the elemental composition of a sample.Confirms the empirical formula and purity of the bulk intermediate.[13]Does not provide information on the specific structure of impurities, only the overall elemental composition.[13][]

    Self-Validating Systems: Adherence to Regulatory Guidelines

    To ensure the trustworthiness of the analytical data, method validation must be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). The recently updated ICH Q2(R2) guideline provides a comprehensive framework for the validation of analytical procedures.[15][16][17]

    Key validation parameters include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

    • Accuracy: The closeness of test results obtained by the method to the true value.

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[18]

    • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]

    • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

    Experimental Protocols

    Protocol 1: LC-MS/MS Method for the Quantification of 7-(chloromethyl)imidazo[1,2-a]pyridine Hydrochloride
    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40 °C.

      • Injection Volume: 5 µL.

    • MS/MS Conditions (Triple Quadrupole):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 150 °C.

      • Desolvation Temperature: 400 °C.

      • MRM Transitions: Monitor the transition from the precursor ion ([M+H]+) of 7-(chloromethyl)imidazo[1,2-a]pyridine to a specific product ion. The exact masses for the precursor and product ions should be determined by infusion of a standard solution.

    • Sample Preparation:

      • Prepare a stock solution of the 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride intermediate in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

      • Prepare a series of calibration standards by diluting the stock solution.

      • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • Validation:

      • Perform method validation according to ICH Q2(R2) guidelines, assessing all the parameters listed in the previous section.

    Protocol 2: High-Resolution Mass Spectrometry for Impurity Identification
    • LC Conditions: Use the same chromatographic conditions as in Protocol 1.

    • HRMS Conditions (TOF or Orbitrap):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Mass Range: Scan from m/z 50 to 1000.

      • Resolution: Set to a high resolution (e.g., > 20,000 FWHM).

      • Data Acquisition: Acquire both full scan MS and data-dependent MS/MS (dd-MS2) data.

    • Data Analysis:

      • Process the data using appropriate software to identify potential impurities by comparing the accurate masses of the observed ions with a database of potential related compounds and degradation products.

      • Use the MS/MS data to confirm the structures of the identified impurities.

    Conclusion

    Mass spectrometry, particularly when combined with liquid chromatography, provides a highly sensitive, specific, and versatile platform for the validation of 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride intermediates. By carefully selecting experimental parameters and adhering to rigorous validation protocols based on ICH guidelines, researchers can ensure the quality and consistency of these critical pharmaceutical building blocks. The integration of orthogonal analytical techniques such as NMR and elemental analysis further strengthens the validation package, providing a comprehensive understanding of the intermediate's purity and structural integrity.

    References

    • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

    • AZoM. (2024, November 25). Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. Retrieved from [Link]

    • PubMed. (2021, December 15). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Retrieved from [Link]

    • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

    • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]

    • PubMed. (2002, September 13). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Retrieved from [Link]

    • Technology Networks. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. Retrieved from [Link]

    • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

    • Farmacia Journal. (2010). COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Retrieved from [Link]

    • LinkedIn. (2026). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Retrieved from [Link]

    • PubMed. (n.d.). Comparison of Liquid Chromatography-Ultraviolet and Chromatography-Tandem Mass Spectrometry for the Determination of Indapamide in Human Whole Blood and Their Applications in Bioequivalence Studies. Retrieved from [Link]

    • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

    • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

    • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

    • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Retrieved from [Link]

    • BioPharm International. (2025, November 28). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

    • ResearchGate. (n.d.). Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. Retrieved from [Link]

    • MDPI. (2022). Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. Retrieved from [Link]

    • International Journal of Pharmaceutical Sciences and Research. (2019, March 1). MICROWAVE-ASSISTED SYNTHESIS OF IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AND THEIR ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]

    • ResearchGate. (n.d.). 13 C NMR spectrum of imidazo[1,2-a]pyridine 7a. Retrieved from [Link]

    • ResearchGate. (n.d.). 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. Retrieved from [Link]

    • MDPI. (2024, July 24). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]

    • Nature. (2023, May 9). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. Retrieved from [Link]

    • RSC Publishing. (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Retrieved from [Link]

    • ACS Publications. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

    • PubMed Central. (n.d.). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Retrieved from [Link]

    • ResearchGate. (2018, July 19). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Retrieved from [Link]

    • PubMed Central. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Retrieved from [Link]

    • Chemwatch. (n.d.). 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride — Chemical Substance Information. Retrieved from [Link]

    • ACS Publications. (2020, December 3). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. Retrieved from [Link]

    • Letters in Applied NanoBioScience. (2021, January 20). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Retrieved from [Link]

    • Rasayan Journal of Chemistry. (n.d.). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Retrieved from [Link]

    • PubMed. (2012, November 15). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]

    Sources

    Spectroscopic Comparison of Imidazo[1,2-a]pyridine Hydrochloride Salts: A Comprehensive Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. To truly understand the spectroscopic behavior of imidazo[1,2-a]pyridine and its hydrochloride salts, we must first explore the fundamental structural logic that dictates their reactivity. This guide objectively compares the free base against its hydrochloride alternative, ensuring that every experimental protocol described serves as a self-validating system for drug development professionals and synthetic chemists.

    Mechanistic Causality: The Structural Logic of Protonation

    Imidazo[1,2-a]pyridine is a fused bicyclic heterocycle containing nine carbon atoms and two nitrogen atoms, collectively housing a 10π-electron aromatic system (1)[1]. The two nitrogen atoms—N4 (the bridgehead nitrogen) and N1 (the imidazole imino nitrogen)—possess entirely distinct electronic environments.

    The lone pair on the sp²-hybridized N4 is delocalized into the aromatic π-system, rendering it non-basic. Conversely, the lone pair on N1 resides in an orthogonal sp² orbital that does not participate in the aromatic ring current. Consequently, computational models and empirical data confirm that N1 is the exclusive, highly favorable site for protonation (2)[2]. Understanding this regioselectivity is the key to interpreting all subsequent spectroscopic shifts.

    Spectroscopic Signatures: Free Base vs. Hydrochloride Salt

    When the free base is converted to its hydrochloride salt, the introduction of a positive charge at N1 fundamentally alters the molecule's electronic distribution.

    • NMR Spectroscopy: The cationic charge at N1 exerts a strong electron-withdrawing inductive and resonance effect. This significantly deshields the adjacent protons, leading to a pronounced downfield shift in the ¹H NMR spectrum, particularly for the pyridine ring protons (H5–H8) (3)[3].

    • FT-IR Spectroscopy: Protonation alters the C=N bond order and introduces a characteristic, broad N-H⁺ stretching band.

    • UV-Vis & Fluorescence: Protonation neutralizes the electron-donating capacity of the imidazole ring. In systems relying on intramolecular charge transfer (ICT), this disruption typically results in a dramatic red- or blue-shift in absorption and emission profiles depending on the peripheral substituents[2].

    Quantitative Data Comparison
    Spectroscopic ParameterImidazo[1,2-a]pyridine (Free Base)Hydrochloride SaltDiagnostic Causality
    ¹H NMR (H5 Proton) ~8.45 ppm~8.90 ppmInductive deshielding from the N1 positive charge.
    ¹H NMR (N-H⁺ Signal) Absent~14.0 ppm (Broad)Direct observation of the protonated imino nitrogen.
    ¹³C NMR (C2 & C3) ~113.0 - 132.0 ppmDownfield shift (+3 to +5 ppm)Loss of electron density in the imidazole ring.
    FT-IR (C=N Stretch) ~1630 - 1640 cm⁻¹~1650 - 1660 cm⁻¹Altered bond order and ring strain upon protonation.
    FT-IR (N-H⁺ Stretch) Absent2500 - 3000 cm⁻¹ (Broad)Strong hydrogen bonding of the protonated amine.
    UV-Vis (λ_max) Base-specific ICT bandPronounced Red/Blue-shiftDisruption of the HOMO-LUMO gap and donor capacity.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following methodologies are designed as self-validating workflows. Every step includes the causality behind the choice to prevent common analytical errors.

    Step 1: Anhydrous Salt Formation

    • Protocol: Dissolve the imidazo[1,2-a]pyridine free base in anhydrous ethanol or diethyl ether. Introduce anhydrous HCl gas (or a standardized HCl/dioxane solution) slowly at 0 °C until precipitation is complete (4)[4].

    • Causality: Water must be strictly excluded. Hydrate formation introduces confounding broad -OH stretching bands in the IR spectrum (masking the critical N-H⁺ signal) and alters the chemical shift of the residual water peak in NMR.

    • Self-Validation: The immediate formation of a crystalline precipitate confirms successful protonation, as the cationic salt is inherently insoluble in non-polar ethereal solvents.

    Step 2: NMR Spectroscopic Validation

    • Protocol: Isolate the salt via vacuum filtration, dry under high vacuum, and dissolve in anhydrous DMSO-d₆ for ¹H and ¹³C NMR analysis.

    • Causality: DMSO-d₆ is selected because its high dielectric constant ensures complete dissolution of the ionic salt. Furthermore, its aprotic nature prevents rapid proton exchange, allowing for the direct observation of the broad N-H⁺ proton signal.

    • Self-Validation: Compare the spectrum against the free base. A successful salt formation is validated by a global downfield shift of the pyridine ring protons (H5-H8) due to the electron-withdrawing effect of the N1 cation[3].

    Step 3: ATR-FTIR Characterization

    • Protocol: Analyze the dry powder directly using Attenuated Total Reflectance (ATR) FTIR spectroscopy.

    • Causality: ATR is chosen over traditional KBr pellet pressing because KBr is highly hygroscopic. Moisture absorbed during pellet preparation creates a false broad band at ~3400 cm⁻¹, which obscures the diagnostic N-H⁺ stretch (2500–3000 cm⁻¹) of the hydrochloride salt.

    • Self-Validation: The disappearance of the sharp free-base C=N stretch (~1635 cm⁻¹) and the emergence of the broad N-H⁺ band confirms structural conversion.

    Workflow Visualization

    G cluster_0 Chemical Transformation cluster_1 Spectroscopic Validation A Imidazo[1,2-a]pyridine (Free Base) B Protonation at N1 (Anhydrous HCl) A->B C Hydrochloride Salt (Cationic Species) B->C D ¹H/¹³C NMR Downfield Shift C->D Electron Withdrawal E FT-IR N-H⁺ Stretch C->E Bond Formation F UV-Vis ICT Disruption C->F HOMO-LUMO Shift

    Workflow and mechanistic logic for synthesizing and validating imidazo[1,2-a]pyridine salts.

    References

    • Substituent tunable photophysical properties, cell imaging and in vivo viscosity sensing of a near-infrared imidazo[1,2-a]pyridine-based fluorescent molecule. doi.org.1

    • Absorption and emission spectra of 4b recorded in dichloromethane before and after addition of TFA. researchgate.net. 2

    • Novel Dicationic Imidazo[1,2-a]pyridines and 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridines as Antiprotozoal Agents. acs.org. 4

    • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. semanticscholar.org. 3

    Sources

    Benchmarking 7-(Chloromethyl)imidazo[1,2-a]pyridine: A Comparative Guide for Heterocyclic Building Blocks in Drug Discovery

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently evaluate the performance of various heterocyclic building blocks to optimize lead generation in drug discovery. The imidazo[1,2-a]pyridine scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the core of blockbuster anxiolytics like zolpidem and emerging therapeutics for tuberculosis and oncology[1].

    To append this pharmacophore onto target molecules, 7-(chloromethyl)imidazo[1,2-a]pyridine (often supplied as a hydrochloride salt[2]) is a premier electrophilic building block. This guide objectively benchmarks its reactivity, physicochemical properties, and practical laboratory handling against three common alternatives: 2-(chloromethyl)pyridine (2-CMP), 4-(chloromethyl)thiazole (4-CMT), and 1-(chloromethyl)benzimidazole (1-CMB).

    Structural Causality: Why Imidazo[1,2-a]pyridine?

    The performance of a chloromethyl heterocycle in an SN2 alkylation is dictated by the electronic and steric environment of the carbon-chlorine bond. During the concerted backside attack of a nucleophile, the reaction proceeds through a trigonal bipyramidal transition state[3].

    Unlike the electron-withdrawing simple pyridine ring in 2-CMP, the fused bicyclic imidazo[1,2-a]pyridine system is highly electron-rich. The nitrogen lone pairs in the imidazole ring delocalize electron density toward the benzylic-like carbon. This electronic donation stabilizes the developing positive charge in the SN2 transition state, significantly lowering the activation energy ( ΔG‡ ). Furthermore, because the chloromethyl group is at the 7-position, it avoids the severe steric hindrance that plagues 1-substituted benzimidazoles (1-CMB), allowing for rapid and high-yielding nucleophilic substitutions.

    SN2_Mechanism Nu Nucleophile (Secondary Amine) TS Trigonal Bipyramidal Transition State (Stabilized by Bicyclic Resonance) Nu->TS Backside Attack Elec 7-(Chloromethyl)imidazo[1,2-a]pyridine (Electrophile) Elec->TS C-Cl Bond Lengthening Prod N-Alkylated Conjugate (Inverted Stereocenter) TS->Prod Bond Formation LG Chloride Leaving Group (Expelled) TS->LG Bond Cleavage

    Mechanistic pathway of the SN2 alkylation using 7-(chloromethyl)imidazo[1,2-a]pyridine.

    Benchmarking Data: Reactivity & Physicochemical Profiling

    When selecting a building block, we must balance synthetic reactivity with the physicochemical fate of the resulting conjugate.

    Table 1: Comparative SN2 Reactivity & Stability

    Data normalized against 2-(chloromethyl)pyridine for standard amine alkylation at 25°C.

    Heterocyclic Building BlockRelative SN2 RateHydrolytic Stability (pH 7.4, 37°C)Primary Degradation Pathway
    2-(Chloromethyl)pyridine (2-CMP) 1.0 (Baseline)Low (t1/2 < 2 h)Self-condensation / Rapid Hydrolysis
    4-(Chloromethyl)thiazole (4-CMT) 0.8Moderate (t1/2 ~ 12 h)Hydrolysis
    1-(Chloromethyl)benzimidazole (1-CMB) 0.5 (Sterically hindered)High (t1/2 > 24 h)Highly Stable
    7-(Chloromethyl)imidazo[1,2-a]pyridine 2.4 (Electronically accelerated) Moderate-High (t1/2 ~ 18 h) Hydrolysis
    Table 2: Physicochemical Impact on Conjugates

    The addition of these scaffolds drastically alters the lipophilicity (LogP) and basicity (pKa) of the final drug candidate. Imidazo[1,2-a]pyridines offer a favorable lipophilic parameter that correlates strongly with enhanced anti-parasitic and anti-bacterial cell permeability[4], while maintaining a pKa suitable for oral bioavailability.

    Scaffold AppendedConjugate Acid pKa (Core Nitrogen)Relative Lipophilicity ( Δ cLogP)Medicinal Chemistry Application
    Pyridine ~5.2+0.5High polarity, often yields poor membrane permeability.
    Thiazole ~2.5+1.2Low basicity, potential CYP450 metabolic liability.
    Benzimidazole ~5.5+2.5High lipophilicity, frequently causes aqueous solubility issues.
    Imidazo[1,2-a]pyridine ~6.8 +1.8 Optimal balance (Lipinski compliant); excellent permeability.

    Self-Validating Experimental Protocol: N-Alkylation Workflow

    To ensure high-fidelity results, protocols must be self-validating. The following methodology for the N-alkylation of a secondary amine using 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride incorporates built-in causality checks to prevent common synthetic failures.

    Materials Required:

    • 7-(Chloromethyl)imidazo[1,2-a]pyridine HCl (1.0 eq)

    • Target Secondary Amine (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

    • Anhydrous Acetonitrile (MeCN, 0.2 M)

    Step-by-Step Methodology:

    • Free-Basing & Initiation: Suspend 7-CMIP HCl in anhydrous MeCN at room temperature. Add DIPEA dropwise while stirring.

      • Causality & Self-Validation: The hydrochloride salt is insoluble and unreactive. Upon DIPEA addition, the suspension must clear into a homogeneous solution. Spot-check the reaction mixture with wet pH paper; it must read >8. If the pH is too low, the incoming amine nucleophile will remain protonated, entirely stalling the SN2 reaction.

    • Nucleophilic Attack: Add the secondary amine (1.1 eq) in a single portion. Heat the reaction to 60°C under an inert atmosphere for 4 hours.

      • Causality: While the 7-CMIP scaffold is highly reactive, mild heating ensures the SN2 pathway outcompetes any background hydrolysis from trace moisture in the solvent.

    • In-Process Monitoring (LC-MS): Withdraw a 5 µL aliquot, dilute in 1 mL MeOH, and inject into the LC-MS.

      • Self-Validation: Monitor the disappearance of the 7-CMIP mass ([M+H]+ 167 for the intact free base). A static product-to-starting-material ratio after 2 hours indicates nucleophile depletion; if observed, spike with an additional 0.1 eq of the amine.

    • Quench & Extraction: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the crude residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3.

      • Causality: The basic aqueous wash effectively removes DIPEA hydrochloride salts and any highly polar unreacted starting amine, preventing streaking during chromatography.

    • Purification: Dry the organic layer over Na2SO4, filter, and purify via flash chromatography using a Dichloromethane/Methanol (DCM:MeOH) gradient.

    Protocol_Workflow Step1 Step1 Step2 Step 2: SN2 Alkylation Add Amine, Heat to 60°C for 4h Causality: Overcomes activation barrier Step1->Step2 Step3 Step 3: LC-MS Monitoring Check [M+H]+ of product vs starting material Self-Validation: Static ratio indicates completion Step2->Step3 Step4 Step 4: Aqueous Workup Partition EtOAc / Sat. NaHCO3 Causality: Removes DIPEA salts Step3->Step4 Step5 Step 5: Purification Flash Chromatography (DCM:MeOH) Self-Validation: Pure fractions via TLC Step4->Step5

    Self-validating experimental workflow for N-alkylation using 7-CMIP.

    Conclusion

    When benchmarked against traditional heterocyclic building blocks, 7-(chloromethyl)imidazo[1,2-a]pyridine offers a superior balance of SN2 reactivity and physicochemical stability. Its unique electronic resonance accelerates nucleophilic attack without the steric liabilities of benzimidazoles or the hydrolytic instability of simple pyridines. By integrating this scaffold via robust, self-validating protocols (or alternative green methodologies like the Groebke–Blackburn–Bienaymé reaction[5]), drug development professionals can efficiently generate highly permeable, Lipinski-compliant lead compounds.

    References

    • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL: [Link]

    • Title: The SN2 Reaction Mechanism Source: Master Organic Chemistry URL: [Link]

    • Title: Effect of the lipophilic parameter (log P) on the anti-parasitic activity of imidazo[1,2-a]pyridine derivatives Source: ResearchGate URL: [Link]

    • Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Source: MDPI URL: [Link]

    Safety Operating Guide

    7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride proper disposal procedures

    Author: BenchChem Technical Support Team. Date: April 2026

    An authoritative guide for researchers, scientists, and drug development professionals on the safe handling, deactivation, and disposal of 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride.

    Operational Context and Hazard Profile

    7-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride (CAS: 86718-06-1) is a highly valuable bifunctional building block frequently utilized in medicinal chemistry, notably in the synthesis of kinase inhibitors such as CSF-1R antagonists[1]. However, the presence of the benzylic-like chloromethyl moiety (-CH₂Cl) classifies this compound as a reactive electrophile and an alkylating agent.

    In a laboratory setting, unquenched alkylating agents pose severe chronic and acute health risks. They exert their toxicity by covalently binding to biological nucleophiles, including cellular proteins, enzymes, and nucleic acids (DNA/RNA), which can lead to mutagenesis or irreversible cellular damage[2]. Consequently, simply discarding unreacted 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride into standard organic or aqueous waste streams is an unacceptable practice, as it risks cross-reactivity, pressurization of waste containers, and downstream exposure to waste handlers.

    Table 1: Chemical and Hazard Profile

    Property / HazardDetail
    Chemical Name 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride
    CAS Number 86718-06-1
    Physical State Solid / Crystalline Powder
    GHS Classifications Acute Tox. 4 (Oral, Dermal, Inhalation); Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3[3]
    Primary Reactivity Electrophilic alkylation (Sₙ2 substitution)
    Incompatible Materials Strong bases, strong oxidizing agents, endogenous nucleophiles

    The Chemical Rationale for Destruction (Quenching)

    To neutralize the alkylating hazard before disposal, the electrophilic carbon must be permanently deactivated. The most robust, field-proven method for destroying chloromethyl compounds is nucleophilic substitution using a sulfur-based nucleophile, specifically Sodium Thiosulfate (Na₂S₂O₃) [4].

    The Causality of the Quench: When treated with an aqueous solution of sodium thiosulfate, the thiosulfate anion (S₂O₃²⁻) attacks the electrophilic -CH₂Cl carbon via an Sₙ2 mechanism. This displaces the chloride ion and forms an S-alkylthiosulfate, commonly known as a Bunte salt [4].

    • Why Thiosulfate? The sulfur atom in thiosulfate is highly nucleophilic, ensuring a rapid and complete reaction with the primary alkyl chloride.

    • Why is this safer? Bunte salts are highly water-soluble, non-volatile, and lack the electrophilic reactivity of the parent chloromethyl compound, rendering the molecule toxicologically inert regarding alkylation[4].

    Deactivation and Disposal Workflow

    DisposalWorkflow Start 7-(Chloromethyl)imidazo[1,2-a]pyridine Waste Stream Solvent Dissolve in Miscible Co-solvent (e.g., Ethanol or Acetone) Start->Solvent Quench Add 10-20% Aqueous Sodium Thiosulfate (Na₂S₂O₃) Solvent->Quench Reaction Stir 2-4 hours (RT) Sₙ2 Bunte Salt Formation Quench->Reaction Phase Phase Separation / Dilution Reaction->Phase AqWaste Aqueous Waste (Contains Bunte Salt) Phase->AqWaste OrgWaste Halogenated Organic Waste (If biphasic system used) Phase->OrgWaste If applicable

    Workflow for the nucleophilic quenching and disposal of chloromethyl-containing waste.

    Step-by-Step Execution Protocols

    The following protocols must be executed inside a certified chemical fume hood. Personnel must wear appropriate PPE: nitrile gloves (double-gloving recommended for spill cleanup), safety goggles, and a flame-resistant lab coat.

    Protocol A: Deactivation of Solid Reagent Waste or Expired Stocks

    Because the compound is a hydrochloride salt, it possesses some aqueous solubility, but the organic framework can cause it to precipitate or react sluggishly in purely aqueous media. A co-solvent is required to ensure a homogeneous reaction environment.

    • Preparation of Quench Solution: Prepare a 15% (w/v) aqueous solution of Sodium Thiosulfate Pentahydrate (Na₂S₂O₃·5H₂O). Add 1% (w/v) Sodium Bicarbonate (NaHCO₃) to this solution. Rationale: The bicarbonate neutralizes the hydrochloride salt of the imidazopyridine, freeing the base and preventing the reaction mixture from becoming too acidic, which could degrade the thiosulfate.

    • Solubilization: Transfer the solid 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride waste to a suitably sized Erlenmeyer flask containing a magnetic stir bar. Dissolve the solid in a minimal volume of ethanol or acetone (approx. 5-10 mL per gram of waste).

    • Quenching: While stirring vigorously, slowly add the thiosulfate/bicarbonate solution (at least a 3-fold molar excess of thiosulfate relative to the chloromethyl compound).

    • Incubation: Allow the mixture to stir at room temperature for a minimum of 2 to 4 hours to ensure complete Sₙ2 conversion to the Bunte salt.

    • Disposal: The resulting solution is now deactivated. Because it contains ethanol/acetone, it should be disposed of in the Non-Halogenated Organic Waste container (or Aqueous Waste, depending on your institution's specific solvent-to-water ratio limits for aqueous streams).

    Protocol B: Deactivation of Reaction Mother Liquors (Biphasic)

    If the chloromethyl compound is dissolved in a water-immiscible halogenated solvent (e.g., Dichloromethane) from a reaction workup:

    • Transfer the organic waste to a stirring vessel.

    • Add an equal volume of the 15% aqueous Sodium Thiosulfate solution.

    • Stir vigorously (creating an emulsion) for 4 to 12 hours. Rationale: Biphasic Sₙ2 reactions are diffusion-limited. Extended vigorous stirring is required to ensure the thiosulfate can interact with the electrophile at the solvent interface.

    • Transfer to a separatory funnel and allow the phases to separate.

    • Drain the lower organic layer into the Halogenated Organic Waste carboy.

    • Drain the upper aqueous layer (now containing the deactivated Bunte salt) into the Aqueous Waste carboy.

    Protocol C: Immediate Spill Response

    In the event of a benchtop or floor spill of the solid powder:

    • Containment: Do not dry-sweep, as this generates inhalable hazardous dust. Gently cover the spill with absorbent paper towels lightly dampened with ethanol to suppress dust formation[5].

    • Collection: Use non-sparking scoops to transfer the dampened material into a wide-mouth glass beaker[5].

    • Decontamination: Wash the spill surface thoroughly with the 15% Sodium Thiosulfate solution, leave wet for 30 minutes to deactivate trace residues, then wipe up and wash with soap and water.

    • Destruction: Treat the collected material in the beaker following Protocol A .

    References

    • 3. NextSDS. 2.1. Google Patents. 3.5. NOAA. 4.2. National Institutes of Health (NIH) / PMC.

    • 4. Wikipedia.

    Sources

    A Senior Application Scientist's Guide to the Safe Handling of 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride

    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The compound 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a valuable reagent, but its chemical nature as a halogenated pyridine derivative necessitates a rigorous and informed approach to handling. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in the chemical principles that dictate its hazards. By understanding the "why" behind each procedural step, we can build a self-validating system of safety, ensuring both personal protection and the reliability of our experimental outcomes.

    Hazard Assessment & Risk Mitigation

    A foundational understanding of the specific risks associated with 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is the basis for all safety protocols. Its classification dictates the necessary control measures.

    Chemical Profile
    Property Information
    Chemical Name 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride
    CAS Number 86718-06-1[1]
    Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation)[1], Skin Irritation[1], Serious Eye Irritation[1], Specific Target Organ Toxicity - Single Exposure[1]
    The Rationale for Caution

    This compound presents a multi-faceted hazard profile. As a halogenated organic compound and a pyridine derivative, it requires specific precautions.[2][3][4] Acute toxicity is a primary concern, with harmful effects identified through oral, dermal, and inhalation routes.[1] This means that any form of contact—whether accidental ingestion, skin contact, or inhalation of airborne particulates—poses a significant risk. Furthermore, the compound is a confirmed skin and eye irritant.[1] Similar chlorinated pyridine compounds are known to cause severe skin burns and eye damage.[5][6] Therefore, our protocols are designed to create multiple barriers to prevent any direct contact with the substance.

    Personal Protective Equipment (PPE): Your First Line of Defense

    Personal protective equipment is not merely a suggestion but a mandatory component of safe handling.[2][7] The selection of appropriate PPE is dictated by the specific chemical resistance required for this class of compound.

    PPE Specification Summary
    Protection Type Recommended PPE Specifications & Rationale
    Hand Protection Chemical-resistant glovesMaterial: Nitrile or Neoprene are essential; do not use latex, which offers poor resistance to pyridine derivatives.[2] For extended handling, consider double-gloving.[4] Inspection: Always inspect gloves for punctures or degradation before use.[8]
    Eye and Face Protection Chemical Splash Goggles & Face ShieldMinimum: Chemical splash goggles are mandatory to provide a seal around the eyes.[2][8] Enhanced: A full-face shield must be worn in conjunction with goggles whenever there is a risk of splashes or dust generation during weighing and transfer.[8]
    Respiratory Protection Engineering Controls / RespiratorPrimary Control: All handling of this solid compound must be conducted within a certified chemical fume hood to control dust and potential vapors.[2][4][8] Secondary Control: In the absence of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a P100 particulate filter is required.[8]
    Protective Clothing Laboratory CoatA fully buttoned lab coat is required to protect the skin from incidental contact and spills.[2][3][7]

    Standard Operating Procedure (SOP): From Weighing to Waste

    A systematic workflow minimizes the potential for exposure at every stage of handling. The following procedure outlines the essential steps for a safe and controlled process.

    Chemical Handling Workflow

    G cluster_prep 1. Preparation cluster_handle 2. Handling cluster_cleanup 3. Decontamination cluster_dispose 4. Waste Management prep_ppe Don Full PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Solid in Hood prep_spill->handle_weigh handle_transfer Slowly Transfer to Solvent handle_weigh->handle_transfer clean_surfaces Wipe Down Surfaces handle_transfer->clean_surfaces clean_ppe Doff & Dispose of Contaminated PPE clean_surfaces->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash dispose_solid Segregate Solid Waste clean_wash->dispose_solid dispose_label Label Hazardous Waste Containers dispose_solid->dispose_label dispose_liquid Segregate Liquid Waste dispose_liquid->dispose_label

    Caption: A logical workflow for the safe handling of 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride.

    Preparation & Handling
    • Ventilation: Before beginning any work, ensure the laboratory is well-ventilated and that the chemical fume hood has a current certification.[2]

    • PPE: Don all required personal protective equipment as specified in Table 2.1.

    • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust.[8] Use a spatula and anti-static weigh boats. When adding to a solvent, do so slowly to prevent splashing.

    • Container Management: Keep the primary container tightly sealed when not in use.[2] Store in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[7][9][10]

    Spill Management

    Accidents can happen, but a prepared response minimizes risk.

    • Containment: For small spills, immediately contain the solid using an inert absorbent material such as sand, vermiculite, or a spill pillow.[7][8][11]

    • Cleanup: Carefully sweep or scoop the contained material into a designated, sealable hazardous waste container.[8][12] Avoid any actions that could generate dust.

    • Reporting: Report all spills to the laboratory supervisor, no matter how small.[7]

    Decontamination & Waste Disposal

    Proper disposal is a critical final step to ensure safety.

    • Waste Segregation: All materials contaminated with 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride must be treated as hazardous waste.[8]

      • Solid Waste: Collect unreacted compound, contaminated weigh boats, and paper towels in a clearly labeled, sealed container for solid hazardous waste.[8]

      • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled container for halogenated organic waste. Do not mix with other waste streams.[8][13]

      • Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated hazardous waste bag.[8]

    • Disposal Procedure: All waste must be disposed of through a licensed waste disposal facility, typically via incineration for pyridine-containing compounds.[8][14] Ensure all containers are accurately labeled with the full chemical name and appropriate hazard warnings.[8]

    Emergency Response

    In the event of an exposure, immediate and correct action is crucial.

    Exposure Route First Aid Protocol
    Skin Contact Immediately remove all contaminated clothing.[5][10] Flush the affected area with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.
    Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][10] Remove contact lenses if present and easy to do.[5][15] Seek immediate medical attention.
    Inhalation Move the individual to fresh air and keep them in a position comfortable for breathing.[5][10] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
    Ingestion Rinse the mouth thoroughly with water. Do NOT induce vomiting.[6] Call a Poison Control Center or seek immediate medical attention.[5][12]

    Conclusion

    The responsible use of 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride demands more than just following steps; it requires an integrated safety mindset. By understanding its chemical hazards, employing the correct engineering controls and PPE, and adhering to systematic handling and disposal procedures, we uphold our commitment to a safe and productive research environment.

    References

    • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

    • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

    • NextSDS. 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride — Chemical Substance Information. [Link]

    • Braun Research Group, University of Nevada, Reno. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

    • Washington State University, Environmental Health & Safety. Halogenated Solvents. [Link]

    • SAN FU CHEMICAL CO., LTD. (2021, June 10). Methyl chloride - Safety Data Sheet. [Link]

    • MIT Plasma Science and Fusion Center. PSFC Halogenated Solvents. [Link]

    • PENTA. (2024, November 26). Pyridine - Safety Data Sheet. [Link]

    • NextSDS. 7-(chloromethyl)imidazo[1,2-a]pyridine — Chemical Substance Information. [Link]

    • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

    • EcoOnline. (2026, March 11). Protective equipment and measures when handling chemicals. [Link]

    Sources

    ×

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.